molecular formula C7H4Br4O B1331131 2,3,5,6-Tetrabromo-4-methylphenol CAS No. 37721-75-8

2,3,5,6-Tetrabromo-4-methylphenol

Cat. No.: B1331131
CAS No.: 37721-75-8
M. Wt: 423.72 g/mol
InChI Key: OMVMKSWFUQZIFD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-4-methylphenol is a useful research compound. Its molecular formula is C7H4Br4O and its molecular weight is 423.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrabromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVMKSWFUQZIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332472
Record name 2,3,5,6-Tetrabromo-4-methylphenol
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Molecular Weight

423.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37721-75-8
Record name 2,3,5,6-Tetrabromo-4-methylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrabromo-4-methylphenol
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Record name 2,3,5,6-Tetrabromo-p-cresol
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Foundational & Exploratory

Physicochemical Properties of 2,3,5,6-Tetrabromo-4-methylphenol: A Foundation for Understanding Solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrabromo-4-methylphenol

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility characteristics of this compound, a halogenated phenol of significant interest. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and discusses its relevance in various research and development contexts.

A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound, these properties paint a clear picture of a lipophilic compound with expectedly low aqueous solubility.

PropertyValueSource
Molecular Formula C₇H₄Br₄O[1][2]
Molecular Weight 423.72 g/mol [1][2]
Appearance Off-white to beige-brown crystalline needles[2]
Melting Point 195-200 °C[2]
Boiling Point 327.4 °C at 760 mmHg[2]
Calculated XLogP3 4.7
Topological Polar Surface Area 20.2 Ų
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

The high molecular weight and the presence of four bromine atoms contribute significantly to the molecule's lipophilicity. This is quantitatively expressed by the calculated XLogP3 of 4.7, which indicates a strong preference for non-polar environments over aqueous ones. The single hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, provides a degree of polarity, but this is largely overshadowed by the extensive bromination of the aromatic ring.

Predicted Solubility Profile: A Theoretical Framework

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvent classes.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to its high lipophilicity and low polarity, the solubility in water is expected to be very low. In alcohols like ethanol and methanol, the solubility will likely be higher than in water due to the presence of the alkyl chains which can interact with the non-polar regions of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are generally good at dissolving a wide range of compounds. While the lack of hydrogen bonding donation capability might limit interactions with the hydroxyl group, the overall polarity of these solvents should allow for moderate to good solubility of this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Given the highly non-polar nature of the tetrabrominated aromatic ring, the compound is expected to exhibit its highest solubility in these types of solvents. The van der Waals forces between the solvent and the large, hydrophobic surface of the molecule will be the primary driving force for dissolution.

The following diagram illustrates the logical relationship between the physicochemical properties and the predicted solubility of this compound.

Caption: Relationship between physicochemical properties and predicted solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected solvents (HPLC grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: If necessary, accurately dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable analytical technique.

  • Quantification: Calculate the solubility of the compound in the solvent based on a calibration curve prepared with known concentrations of this compound.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Shake_Flask_Workflow Start Start Preparation Preparation: Weigh excess solid into vials Start->Preparation Solvent_Addition Solvent Addition: Add precise volume of solvent Preparation->Solvent_Addition Equilibration Equilibration: Agitate at constant temperature (24-48h) Solvent_Addition->Equilibration Phase_Separation Phase Separation: Allow solid to sediment Equilibration->Phase_Separation Sampling_Filtering Sampling & Filtering: Withdraw and filter supernatant Phase_Separation->Sampling_Filtering Analysis Analysis: Determine concentration (e.g., HPLC) Sampling_Filtering->Analysis End End Analysis->End

Caption: Experimental workflow for shake-flask solubility determination.

Applications and Context

Understanding the solubility of this compound is crucial for its potential applications. Brominated phenols, in general, are utilized in various fields:

  • Flame Retardants: Brominated compounds are widely used as flame retardants in plastics, textiles, and electronic components.

  • Biocides and Preservatives: The antimicrobial properties of phenols are enhanced by halogenation, making them effective biocides and preservatives.[5]

  • Chemical Intermediates: These compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]

The specific solubility data for this compound in different solvents is critical for:

  • Formulation Development: For its use as a flame retardant or biocide, it needs to be effectively dispersed or dissolved in the host material.

  • Reaction Chemistry: When used as a chemical intermediate, its solubility in reaction solvents will dictate the reaction kinetics and product yield.

  • Environmental Fate and Toxicology Studies: Understanding its solubility in water is fundamental to assessing its environmental persistence, bioavailability, and potential toxicity.

Conclusion

References

  • Angene Chemical, this compound. [Link]

  • BioAssay Systems, Solubility Testing – Shake Flask Method. [Link]

  • Regulations.gov, MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • SciELO, Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

A Guide to the UV-Vis Absorption Spectrum of 2,3,5,6-Tetrabromo-4-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for determining and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2,3,5,6-Tetrabromo-4-methylphenol. This document will delve into the theoretical underpinnings of its spectral behavior, a detailed experimental protocol for acquiring the spectrum, and an analysis of the expected results.

Introduction: The Significance of this compound and its Spectroscopic Signature

This compound, a halogenated derivative of p-cresol, is a compound of interest in various chemical and pharmaceutical research areas. Its polysubstituted aromatic structure suggests potential applications as a synthetic intermediate, a reference standard, or a molecule with unique biological activities. The incorporation of four bromine atoms and a methyl group onto the phenol scaffold significantly influences its electronic properties, which can be effectively probed using UV-Vis spectroscopy.

UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's structure, particularly its chromophores. For this compound, the substituted benzene ring acts as the primary chromophore. Understanding its UV-Vis absorption spectrum is crucial for its identification, quantification, and for predicting its behavior in various chemical environments.

The Chromophore: Understanding Electronic Transitions in Substituted Phenols

The UV-Vis spectrum of phenol in a non-polar solvent typically exhibits two main absorption bands originating from π → π* transitions of the benzene ring. The weaker, longer-wavelength band (B-band or benzenoid band) around 275 nm is symmetry-forbidden in benzene but becomes allowed due to the hydroxyl substituent. The stronger, shorter-wavelength band (E-band or ethylenic band) appears around 210 nm.

The addition of substituents to the phenolic ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima and changes in molar absorptivity.

  • Hydroxyl Group (-OH): As an auxochrome, the hydroxyl group's lone pair of electrons can delocalize into the benzene ring, increasing the electron density and generally causing a bathochromic shift (red shift) to longer wavelengths and an increase in intensity (hyperchromic effect) compared to benzene.

  • Methyl Group (-CH3): This alkyl group is a weak electron-donating group through an inductive effect, typically causing a small bathochromic shift.

  • Bromine Atoms (-Br): Halogens exhibit a dual effect. They are electron-withdrawing through their inductive effect (-I) but electron-donating through their resonance effect (+R) due to their lone pairs. The overall effect on the UV-Vis spectrum can be complex. Generally, for phenols, halogen substitution leads to bathochromic shifts. In the case of this compound, the four bromine atoms are expected to significantly influence the electronic transitions.

Based on these principles, the UV-Vis spectrum of this compound is predicted to show a bathochromic shift compared to phenol, with characteristic absorption maxima likely in the 280-310 nm range for the B-band. Bromophenols have been noted to exhibit characteristic UV absorption maxima around 220 and 290 nm[1].

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The following protocol outlines a robust method for obtaining the UV-Vis absorption spectrum of this compound. This self-validating system emphasizes accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: this compound (CAS: 37721-75-8), solid (off-white to beige-brown crystalline needles)[2][3].

  • Solvent: Spectroscopic grade methanol, ethanol, or acetonitrile. The choice of solvent can influence the fine structure of the spectrum and the position of λmax. Methanol is often a good starting point for phenolic compounds[4].

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock_sol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) working_sols Prepare Working Solutions (Serial Dilutions) stock_sol->working_sols instrument_setup Instrument Setup & Baseline Correction measure_blank Measure Blank Spectrum (Solvent Only) instrument_setup->measure_blank measure_samples Measure Sample Spectra (Working Solutions) measure_blank->measure_samples determine_lambda_max Determine λmax measure_samples->determine_lambda_max beer_lambert Verify Beer-Lambert Law determine_lambda_max->beer_lambert calc_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calc_epsilon

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2,3,5,6-Tetrabromo-4-methylphenol from p-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

2,3,5,6-Tetrabromo-4-methylphenol is a polyhalogenated organic compound with significant utility in synthetic chemistry. Its dense functionalization with bromine atoms makes it a valuable intermediate for introducing bromine into more complex molecules, a key precursor in the manufacturing of flame retardants, and a building block in the development of novel pharmaceutical agents and agrochemicals.[1][2] The synthesis from p-cresol (4-methylphenol) is a classic example of exhaustive electrophilic aromatic substitution, demonstrating the powerful activating effects of the hydroxyl group on an aromatic ring.

This document provides a detailed, field-tested protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers in organic synthesis, materials science, and drug development, offering not just a procedural guide but also the underlying chemical principles and safety considerations essential for a successful and safe experiment.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The phenol ring is highly activated towards electrophiles due to the electron-donating nature of the hydroxyl (-OH) group.[3] One of the lone pairs of electrons on the oxygen atom is delocalized into the π-system of the benzene ring, significantly increasing the electron density at the ortho and para positions.[3][4]

In p-cresol, the para position relative to the hydroxyl group is occupied by a methyl group (-CH₃), which is also a weak activating group. The directing influence of the powerful hydroxyl group dominates, activating all available ortho and meta positions for substitution. Given that elemental bromine (Br₂) is a strong electrophile, especially in a polar solvent, the reaction proceeds readily. To achieve exhaustive bromination and synthesize the tetra-substituted product, a stoichiometric excess of bromine is employed, forcing the substitution at all four vacant positions on the ring (positions 2, 3, 5, and 6).[5]

The overall reaction is as follows:

C₇H₈O (p-cresol) + 4Br₂ → C₇H₄Br₄O (this compound) + 4HBr

Critical Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

  • p-Cresol: Toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[6]

  • Bromine (Br₂): Extremely corrosive, toxic, and a strong oxidizing agent.[7] It causes severe burns upon contact with skin, eyes, and the respiratory tract. Inhalation of vapors can be fatal.[8] All manipulations involving liquid bromine must be performed in a certified chemical fume hood. [8]

  • Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction setup must include a gas trap (e.g., a scrubber with sodium hydroxide solution) to neutralize the HBr gas.

  • Solvents: Chlorinated solvents like dichloromethane are often used and should be handled in a fume hood due to their volatility and potential toxicity.

Mandatory Personal Protective Equipment (PPE):

  • Neoprene or butyl rubber gloves (double-gloving recommended).[9]

  • Chemical splash goggles and a full-face shield.

  • A fully buttoned, flame-resistant lab coat.

  • An emergency shower and eyewash station must be immediately accessible.[10]

Materials and Equipment

Reagents and Consumables
ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
p-Cresol106-44-5108.1410.8 g (0.1 mol)High purity (>99%)
Bromine7726-95-6159.8167.2 g (21.6 mL, 0.42 mol)ACS grade or higher
Dichloromethane (DCM)75-09-284.93250 mLAnhydrous
Sodium Bisulfite (NaHSO₃)7631-90-5104.06~10 gFor quenching
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededSaturated solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~15 gFor drying
Ethanol64-17-546.07~200 mLFor recrystallization
Deionized Water7732-18-518.02As needed
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Thermometer or thermocouple probe

  • Ice bath

  • Gas trap/scrubber assembly

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Detailed Experimental Protocol

Part A: Reaction Setup and Synthesis
  • Apparatus Assembly: Assemble the 500 mL three-neck flask with a magnetic stir bar, dropping funnel, and a reflux condenser. Attach the gas trap to the top of the condenser. Ensure all joints are properly sealed. Place the entire apparatus in an ice bath on a magnetic stir plate.

  • Reactant Preparation: In the fume hood, dissolve 10.8 g (0.1 mol) of p-cresol in 150 mL of dichloromethane in the reaction flask. Stir the solution and cool it to 0-5 °C using the ice bath.

  • Bromine Addition: Carefully measure 21.6 mL (0.42 mol) of liquid bromine and dissolve it in 50 mL of dichloromethane in the dropping funnel.

  • Reaction Execution: Add the bromine solution dropwise to the stirred p-cresol solution over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the highly exothermic nature of the bromination reaction and prevent a dangerous temperature increase or excessive HBr evolution.[11] Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.[12]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The solution will likely be a dark reddish-brown.

Part B: Work-up and Product Isolation
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the red-brown color of excess bromine disappears, and the solution becomes pale yellow or colorless. Causality: Sodium bisulfite reduces unreacted Br₂ to colorless Br⁻ ions, safely quenching the reaction.

  • Neutralization: Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:

    • 100 mL of deionized water.

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr. (Caution: CO₂ evolution).

    • 100 mL of brine (saturated NaCl solution).

  • Drying: Separate the organic layer (DCM) and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. A solid crude product should remain.

Part C: Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of the crude product.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid completely dissolves.[13]

  • Crystallization: Allow the solution to cool slowly to room temperature. Fine, off-white to pale yellow crystals should form. For maximum yield, cool the flask in an ice bath for an additional 30 minutes.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final product, this compound.

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Assemble Glassware (Flask, Condenser, Funnel) Reagents Prepare p-Cresol & Bromine Solutions in DCM Addition Dropwise Bromine Addition (0-10 °C) Reagents->Addition Stir Stir at Room Temp (2-3 hours) Addition->Stir Quench Quench with NaHSO₃ Stir->Quench Wash Wash with H₂O & NaHCO₃ Quench->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Filter Vacuum Filtration Recrystallize->Filter FinalDry Dry Final Product Filter->FinalDry Characterize Characterization (MP, NMR, IR) FinalDry->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Expected Results

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid
Yield 75-85%
Melting Point 208 °C[14]
Molecular Formula C₇H₄Br₄O[2]
Molar Mass 423.72 g/mol [2]
Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum is expected to be simple.

    • A singlet for the methyl (-CH₃) protons.

    • A singlet for the hydroxyl (-OH) proton. The chemical shift of the -OH proton can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbon, the four bromine-substituted aromatic carbons, and the hydroxyl-bearing carbon.

  • Infrared (IR) Spectroscopy: Key peaks will include a broad O-H stretch for the hydroxyl group and C-Br stretches in the fingerprint region.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; loss during work-up or recrystallization.Ensure >4 equivalents of bromine are used. Extend reaction time. Minimize transfers and use minimal hot solvent for recrystallization.
Dark, Oily Product Impurities; incomplete quenching of bromine.Ensure thorough washing during work-up. Repeat recrystallization, possibly with charcoal treatment to decolorize.
Incomplete Bromination Insufficient bromine or reaction time.Confirm stoichiometry. Monitor reaction progress by TLC or GC-MS if possible. Increase reaction time if necessary.
Reaction Overheats Bromine addition was too fast.Immediately slow the addition rate and ensure the ice bath is effectively cooling the flask. Never add a large portion of bromine at once.

References

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • Zhang, J., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology. [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. [Link]

  • ResearchGate. (2015). Selective synthesis of p-cresol by methylation of phenol. [Link]

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Robertson, M. J., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

  • Angene Chemical. (n.d.). This compound (CAS# 37721-75-8). [Link]

  • ResearchGate. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Organic Syntheses. (n.d.). p-CRESOL. [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

  • Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. [Link]

  • Google Patents. (n.d.).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenol. [Link]

  • UC Berkeley EH&S. (2003). Phenol: Hazards and Precautions. [Link]

  • University of Baghdad, College of Pharmacy. (n.d.). ASSAY Of PHENOL. [Link]

  • The Automated Topology Builder. (n.d.). 4-Methylphenol. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. [Link]

  • University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures. [Link]

Sources

Application Note & Protocol: High-Sensitivity Detection of 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3,5,6-Tetrabromo-4-methylphenol (TBMP), also known as 2,3,5,6-Tetrabromo-p-cresol, is a brominated flame retardant (BFR) that has seen use in various industrial applications. Its chemical structure, characterized by a phenol ring heavily substituted with bromine atoms, imparts flame-retardant properties but also raises environmental concerns due to its potential for persistence, bioaccumulation, and toxicity. As with many BFRs, TBMP can enter the environment through industrial effluents, leaching from products, and atmospheric deposition, leading to its presence in soil, water, and sediment.

This application note provides a comprehensive guide for the sensitive and selective determination of TBMP in environmental samples. We present detailed protocols for sample extraction from both aqueous and solid matrices, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to provide the accuracy and precision required for environmental monitoring and research.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing effective analytical methods. Key physicochemical properties of TBMP are summarized in Table 1.

PropertyValueSource
CAS Number 37721-75-8[1]
Molecular Formula C₇H₄Br₄O[1]
Molecular Weight 423.72 g/mol [1]
Appearance Off-white to beige-brown crystalline needles[2]
Melting Point 195-200 °C[2]
LogP (Octanol-Water Partition Coefficient) 4.75[1]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]

The high LogP value indicates that TBMP is lipophilic and likely to adsorb to organic matter in soil and sediment. Its low polarity and potential for volatility after derivatization make it a suitable candidate for GC-MS analysis.

Sample Preparation: The Foundation of Accurate Analysis

The extraction of TBMP from complex environmental matrices is a critical step that dictates the overall performance of the analytical method. The choice of extraction technique depends on the sample type (e.g., water, soil, sediment).

Workflow for Sample Preparation and Analysis

Sample_Prep_Workflow cluster_sample_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Extract Clean-up cluster_analysis Instrumental Analysis Water_Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Extraction Solid_Sample Solid Sample (Soil/Sediment) ASE Accelerated Solvent Extraction (ASE) Solid_Sample->ASE Extraction Cleanup Florisil/Silica Gel Chromatography SPE->Cleanup ASE->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General workflow for the analysis of TBMP in environmental samples.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of TBMP from surface water, groundwater, and industrial effluent. The use of SPE cartridges allows for the concentration of the analyte and removal of interfering matrix components.

Materials:

  • Supelco Supel™ Swift HLB SPE Cartridges (or equivalent)

  • Methanol (HPLC grade)

  • Dichloromethane (pesticide grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium sulfite

  • Glass fiber filters (1 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preservation: Collect water samples in amber glass bottles. To inhibit microbial degradation, add sodium sulfite to a final concentration of 50 mg/L. Acidify the sample to pH < 2 with HCl. Store at 4 °C and extract within 7 days.

  • Sample Filtration: Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 10 mL of deionized water at pH < 2. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-filtered water sample (typically 500 mL to 1 L) onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Interference Elution: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the SPE cartridge under a stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

  • Analyte Elution: Elute the trapped TBMP from the cartridge with 10 mL of dichloromethane into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35 °C. The extract is now ready for derivatization (for GC-MS) or direct analysis by LC-MS/MS.

Protocol 2: Accelerated Solvent Extraction (ASE) for Soil and Sediment Samples

ASE is an efficient technique for extracting semi-volatile organic compounds from solid matrices.[3]

Materials:

  • Accelerated Solvent Extractor (ASE) system

  • Dichloromethane:Acetone (1:1, v/v) (pesticide grade)

  • Hydromatrix or diatomaceous earth

  • ASE extraction cells and collection vials

  • Gel Permeation Chromatography (GPC) system (for cleanup)

  • Florisil or silica gel for column chromatography

Procedure:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.

  • Cell Loading: Mix approximately 10 g of the homogenized sample with an equal amount of Hydromatrix. Load the mixture into an ASE extraction cell.

  • ASE Extraction:

    • Solvent: Dichloromethane:Acetone (1:1, v/v)

    • Pressure: 1500 psi

    • Temperature: 100 °C

    • Static Time: 5 min

    • Cycles: 2

    • Flush Volume: 60%

  • Extract Cleanup: The crude extract from ASE often contains high molecular weight interferences such as lipids. A GPC cleanup is recommended, followed by column chromatography using Florisil or silica gel to remove polar interferences.

  • Concentration: Concentrate the cleaned extract to 1 mL under a gentle stream of nitrogen. The extract is now ready for further analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the analysis of semi-volatile organic compounds. Due to the polar hydroxyl group, derivatization of TBMP is necessary to improve its volatility and chromatographic peak shape.[4][5]

Protocol 3: Derivatization with Acetic Anhydride

Acetic anhydride is an effective derivatizing agent for phenols, converting them to their more volatile acetate esters.[6]

Materials:

  • Acetic anhydride

  • Pyridine

  • Hexane (pesticide grade)

  • 1 mL of sample extract in hexane

  • Heater block

Procedure:

  • To the 1 mL sample extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 20 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of deionized water and vortex for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the derivatized TBMP to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for TBMP-acetate To be determined based on the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and characteristic fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often analyze polar compounds without the need for derivatization.[7] This makes it a powerful alternative to GC-MS for the analysis of TBMP.

LC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for TBMP Precursor Ion: 422.7 (M-H)⁻. Product ions to be determined by infusion of a standard solution.

Method Validation and Quality Control

To ensure the reliability of the analytical data, a robust quality control protocol is essential. This should include:

  • Method Blanks: To monitor for contamination during sample preparation and analysis.

  • Matrix Spikes: To assess matrix effects and recovery.

  • Laboratory Control Samples: To monitor the performance of the entire analytical process.

  • Internal Standards: To correct for variations in extraction efficiency and instrument response. A suitable internal standard would be a commercially available isotopically labeled version of TBMP or a structurally similar brominated phenol not expected to be present in the samples.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the determination of this compound in environmental samples. The choice between GC-MS and LC-MS/MS will depend on laboratory instrumentation availability and specific project requirements. Proper sample preparation is paramount to achieving the low detection limits necessary for environmental monitoring. Adherence to stringent quality control measures will ensure the generation of high-quality, defensible data.

References

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Halvorson, J. J., Harrah, J. A., Gonzalez, J. M., & Hagerman, A. E. (n.d.). Extraction of Total Phenolics from Soil. USDA ARS. Retrieved from [Link] of Total Phenolics from Soil.pdf

  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2,3,4,5-Tetrabromo-6-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shi, Z., Liu, W., Mao, T., Yin, F., Chen, Z., Chen, C., & Sun, Y. (2025). Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices. Journal of Chromatography A, 1766, 466572. [Link]

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., … & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Lakeev, S. S., Yanovskaya, E. A., Plotnikov, E. V., Al-Tawaf, A. H., & Plotnikova, T. M. (2022). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. Journal of Chromatography B, 1212, 123537. [Link]

  • ResearchGate. (n.d.). [Features of extracting phenol and 4-methylphenol from aqueous solutions]. Retrieved from [Link]

  • ResearchGate. (n.d.). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link] for Gas Chromatography

  • ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Investigation of 4-Methylphenol in Bottom Sediments from Log Rafting Areas of Commencement Bay, Washington. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

  • World Intellectual Property Organization. (n.d.). LCMS Method A. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,3,5,6-Tetrabromo-4-methylphenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the use of 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) in polymer chemistry, with a focus on its application as a flame retardant. This guide offers insights into its properties, synthesis, incorporation into polymer matrices, and methods for evaluating the flame retardancy of the resulting materials.

Introduction to this compound (TBMP)

This compound, a brominated organic compound, holds potential as a flame retardant in various polymer systems. Its high bromine content and phenolic structure suggest its utility in both additive and reactive flame retardant applications. The bromine atoms can act as radical scavengers in the gas phase during combustion, while the phenol group offers a reactive site for incorporation into polymer backbones, such as in epoxy resins and polycarbonates.

Physical and Chemical Properties

A summary of the key physical and chemical properties of TBMP is presented in the table below.

PropertyValueReference
CAS Number 37721-75-8[1]
Molecular Formula C₇H₄Br₄O[1]
Molecular Weight 423.72 g/mol [1]
Appearance Off-white to beige-brown crystalline needles[2]
Melting Point 195-200 °C[2]
Boiling Point 340 °C (estimated)[2]
Density 2.47 g/cm³ (estimated)[2]
Chemical Structure

The chemical structure of this compound is depicted below.

Flame_Retardancy_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase (Polymer) TBMP_g TBMP (gas) Br_radicals Bromine Radicals (Br•) TBMP_g->Br_radicals Thermal Decomposition HBr HBr Br_radicals->HBr Reacts with fuel H_OH_radicals H•, OH• (from fuel) Quenching Flame Quenching H_OH_radicals->Quenching Recombination HBr->Quenching Inhibits combustion TBMP_s TBMP (solid) Char Char Layer Formation TBMP_s->Char Promotes cross-linking Insulation Insulation & Barrier Char->Insulation Heat Heat Heat->TBMP_g Heat->TBMP_s

Caption: Proposed flame retardancy mechanism of TBMP.

Protocol: Incorporation of TBMP into an Epoxy Resin Formulation

This protocol describes the preparation of a flame-retardant epoxy resin using TBMP as an additive.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • A diamine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)

  • This compound (TBMP) powder

  • Mechanical stirrer with a high-shear mixing blade

  • Vacuum oven

  • Molds for specimen casting

Procedure:

  • Preheat the epoxy resin to approximately 80-100 °C to reduce its viscosity.

  • Gradually add the desired amount of TBMP powder to the preheated epoxy resin while stirring mechanically at a high speed to ensure uniform dispersion.

  • Continue mixing for 30-60 minutes until a homogenous mixture is obtained.

  • Degas the mixture in a vacuum oven at 80-100 °C for 15-30 minutes to remove any entrapped air bubbles.

  • Cool the mixture to approximately 60 °C.

  • Add the stoichiometric amount of the pre-melted curing agent (DDM) to the epoxy-TBMP mixture and stir thoroughly for 5-10 minutes until a uniform blend is achieved.

  • Pour the final mixture into preheated molds.

  • Cure the samples in an oven according to a suitable curing schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).

  • Allow the cured samples to cool down slowly to room temperature before demolding.

Hypothetical Formulation Table

The following table provides an example of formulations with varying TBMP content for evaluation.

FormulationEpoxy Resin (g)DDM (g)TBMP (phr*)Bromine Content (wt%)
EP-01002700
EP-TBMP-101002710~6.7
EP-TBMP-201002720~12.1
EP-TBMP-301002730~16.7

*phr: parts per hundred parts of resin

Application in Polycarbonates: Reactive Flame Retardant

The phenolic hydroxyl group of TBMP allows it to be used as a reactive comonomer in the synthesis of polycarbonates, where it can be incorporated directly into the polymer backbone. This approach offers the advantage of permanent flame retardancy without the issue of additive migration.

Polycarbonate Synthesis with TBMP

TBMP can be used to replace a portion of the standard bisphenol A (BPA) monomer in a melt transesterification process with diphenyl carbonate (DPC).

Polycarbonate_Synthesis BPA Bisphenol A (BPA) Melt_Poly Melt Polycondensation (High Temp, Vacuum) BPA->Melt_Poly TBMP 2,3,5,6-Tetrabromo-4- methylphenol (TBMP) TBMP->Melt_Poly DPC Diphenyl Carbonate (DPC) DPC->Melt_Poly Catalyst Catalyst Catalyst->Melt_Poly Copolymer Flame-Retardant Polycarbonate Copolymer Melt_Poly->Copolymer Phenol Phenol (byproduct) Melt_Poly->Phenol

Caption: Synthesis of flame-retardant polycarbonate using TBMP.

Protocol: Synthesis of a TBMP-containing Polycarbonate

This protocol outlines a laboratory-scale melt transesterification process for synthesizing a polycarbonate copolymer with TBMP.

Materials:

  • Bisphenol A (BPA)

  • This compound (TBMP)

  • Diphenyl carbonate (DPC)

  • Transesterification catalyst (e.g., sodium hydroxide, tetramethylammonium hydroxide)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup connected to a vacuum pump.

Procedure:

  • Charge the glass reactor with the desired molar ratios of BPA, TBMP, and DPC.

  • Add the catalyst to the monomer mixture.

  • Purge the reactor with nitrogen and heat the mixture to 180-220 °C under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction. Phenol will start to distill off.

  • After the majority of the phenol has been removed (typically 1-2 hours), gradually increase the temperature to 250-300 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg).

  • Continue the polycondensation under high vacuum and high temperature for another 1-3 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

  • Once the desired viscosity is reached, release the vacuum with nitrogen and extrude the molten polymer from the reactor.

  • Cool the polymer strand in a water bath and pelletize it for further analysis.

Hypothetical Monomer Feed Ratios
FormulationBPA (mol%)TBMP (mol%)DPC (mol%)Expected Bromine (wt%)
PC-010001000
PC-TBMP-5955100~10.5
PC-TBMP-109010100~19.5
PC-TBMP-208020100~34.0

Characterization and Flame Retardancy Testing

Proper characterization of the synthesized polymers is crucial to understand the impact of TBMP incorporation on their properties.

Experimental Workflow for Polymer Characterization

Characterization_Workflow Polymer_Sample Polymer Sample (with/without TBMP) TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA UL94 UL 94 Vertical Burn Test Polymer_Sample->UL94 LOI Limiting Oxygen Index (LOI) Test Polymer_Sample->LOI Thermal_Stability Thermal Stability Data TGA->Thermal_Stability Flame_Retardancy_Rating Flame Retardancy Rating UL94->Flame_Retardancy_Rating LOI->Flame_Retardancy_Rating

Caption: Workflow for polymer characterization and flammability testing.

Protocol: Thermogravimetric Analysis (TGA)
  • Place a small amount of the polymer sample (5-10 mg) into a TGA crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature (Td5%) and the char yield at 800 °C.

Protocol: UL 94 Vertical Burn Test
  • Prepare rectangular test specimens of the polymer (typically 125 mm x 13 mm x desired thickness).

  • Mount a specimen vertically in the test chamber.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t₁).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t₂) and the afterglow time.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria. [3]

Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)
  • Place a standard-sized polymer specimen in a vertical glass column.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the column.

  • Ignite the top of the specimen.

  • Adjust the oxygen concentration in the gas mixture until the flame is just self-sustaining.

  • The LOI is the minimum percentage of oxygen required to sustain combustion. [4]

Hypothetical Performance Data

The following table illustrates the expected trend in flame retardancy with increasing TBMP content. Note: This data is illustrative and requires experimental verification.

FormulationTd5% (°C)Char Yield @ 800°C (%)UL 94 Rating (3.2 mm)LOI (%)
EP-0~350< 10No Rating~20
EP-TBMP-20~330> 20V-0> 30
PC-0~450< 20V-2~25
PC-TBMP-10~430> 25V-0> 35

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, candidate as a flame retardant for polymers. Its high bromine content and reactive phenolic group suggest its potential for imparting excellent flame retardancy to materials like epoxy resins and polycarbonates. The protocols and application notes provided herein offer a foundational framework for researchers to begin exploring the utility of TBMP. However, it is crucial to emphasize that the provided protocols and performance data are largely based on established principles and analogous compounds due to a lack of specific published literature on TBMP. Therefore, extensive experimental validation is necessary to fully elucidate the performance and processing characteristics of TBMP in various polymer systems. Future research should focus on optimizing the synthesis of TBMP, systematically evaluating its performance as both an additive and reactive flame retardant, and thoroughly characterizing the resulting materials to establish a comprehensive understanding of its potential in developing safer, high-performance polymers.

References

  • Gao, J., Zhang, X., & Lv, H. (2011). Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin.
  • Naveen, K., & Siddaramaiah. (2021). Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. ACS Omega, 6(51), 35785–35796. [Link]

  • CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents. (n.d.).
  • This compound - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]

  • Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]

  • Picó, Y., & Barceló, D. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. TrAC Trends in Analytical Chemistry, 130, 115964. [Link]

  • p-CRESOL - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of an Efficient S/N-Based Flame Retardant and Its Application in Polycarbonate - ScienceOpen. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review - Archimer. (n.d.). Retrieved January 26, 2026, from [Link]

  • Polycarbonate-compositions-having-improved-surface-hardness.pdf - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Tunable polymer architectures for aliphatic polycarbonates via co- and terpolymerization of epoxides and CO2 - mediaTUM. (n.d.). Retrieved January 26, 2026, from [Link]

  • Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Flame Retardant Properties of Different Polymers - University of Johannesburg. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids - JYX. (n.d.). Retrieved January 26, 2026, from [Link]

  • Biodegradable polycarbonates from lignocellulose based 4-pentenoic acid and carbon dioxide - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

  • Polymeric, Non-Halogenated Flame Retardants with Broad Applicability in Multiple Industries. (2011). Retrieved from [Link]

  • Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivatives - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols: Incorporation of 2,3,5,6-Tetrabromo-4-methylphenol into Epoxy Resins for Enhanced Flame Retardancy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Flame Retardants in Advanced Materials

Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, their inherent flammability limits their application in sectors where fire safety is paramount, such as electronics, aerospace, and construction. To address this, flame retardants are incorporated into the epoxy matrix. Among these, halogenated compounds, particularly brominated flame retardants, have proven highly effective.[2][3]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methods of incorporating 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) into epoxy resins. TBMP, a highly brominated phenolic compound, offers significant potential for imparting flame retardancy. We will explore both reactive and additive incorporation methods, providing detailed protocols and an in-depth analysis of the underlying chemical principles and their impact on the final material properties.

Understanding the Components: Chemistry and Properties

A thorough understanding of the starting materials is fundamental to developing robust and reliable flame-retardant epoxy systems.

This compound (TBMP): A Profile

TBMP is a solid, crystalline compound with a high bromine content by weight, a key factor in its flame-retardant efficacy. Its phenolic hydroxyl group provides a reactive site for chemical integration into the epoxy network.

PropertyValueSource
Chemical Formula C₇H₄Br₄O[4]
Molecular Weight 423.72 g/mol [4]
Appearance Off-white to beige-brown crystalline needles-
Melting Point 195-200 °C-
Bromine Content ~75% by weightCalculated

The high bromine content of TBMP is central to its flame-retardant mechanism. During combustion, it releases bromine radicals that interrupt the free-radical chain reactions of combustion in the gas phase.[5]

Epoxy Resins: The Versatile Matrix

The most common epoxy resin used in these protocols is the Diglycidyl ether of bisphenol A (DGEBA), valued for its balanced properties and widespread availability. DGEBA is characterized by the presence of two epoxide functional groups.

PropertyValue
Chemical Structure See Figure 1
Epoxy Equivalent Weight (EEW) 182-192 g/eq
Viscosity 11,000-14,000 mPa·s at 25°C

Part 1: Synthesis of this compound (TBMP)

For researchers wishing to synthesize TBMP in-house, the following protocol outlines the bromination of p-cresol.

Protocol 1: Synthesis of TBMP from p-Cresol

This protocol describes the exhaustive bromination of p-cresol to yield this compound.

Materials:

  • p-Cresol

  • Dichloromethane (or other suitable chlorinated solvent)[6]

  • Bromine

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Ice bath

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve p-cresol in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over a period of 3-8 hours, maintaining the temperature below 10 °C.[6] The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with deionized water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as off-white to beige-brown crystals.

Part 2: Incorporation of TBMP into Epoxy Resins

There are two primary methods for incorporating TBMP into an epoxy resin matrix: as a reactive component or as an additive.

Method 1: Reactive Incorporation of TBMP

In this method, the phenolic hydroxyl group of TBMP reacts with the epoxide groups of the epoxy resin, chemically integrating the flame retardant into the polymer backbone. This approach offers the advantage of permanence, preventing the flame retardant from leaching out over time.

The reaction between a phenol and an epoxide is an etherification reaction. The phenolic proton is acidic and can be abstracted by a base, forming a more nucleophilic phenoxide ion that then attacks the epoxide ring. To facilitate this reaction at a practical rate, a catalyst is often employed. Phosphonium halides, such as ethyltriphenylphosphonium bromide, are effective catalysts for this reaction.[7][8] The choice of reaction temperature is a balance between achieving a reasonable reaction rate and preventing unwanted side reactions or thermal degradation.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA)

  • This compound (TBMP)

  • Ethyltriphenylphosphonium bromide (catalyst)[7]

  • Anhydrous toluene (solvent, optional)

  • Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Heating mantle

  • Vacuum oven

Procedure:

  • Charge the DGEBA resin and TBMP into the reaction flask. The stoichiometry should be calculated based on the desired level of bromine incorporation and the epoxy equivalent weight of the DGEBA.

  • Add the catalyst, typically at a concentration of 0.1-0.5% by weight of the total reactants.

  • If using a solvent, add anhydrous toluene to reduce viscosity.

  • Heat the mixture to 120-150 °C under a nitrogen atmosphere with constant stirring.

  • Monitor the reaction progress by measuring the epoxy equivalent weight (EEW) of the resin at regular intervals. The reaction is complete when the EEW stabilizes.

  • If a solvent was used, remove it under reduced pressure.

  • Cool the modified epoxy resin to room temperature.

  • For curing, add the stoichiometric amount of the amine curing agent and mix thoroughly.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure according to a suitable curing schedule (e.g., 2 hours at 150 °C followed by 2 hours at 180 °C).

G cluster_reaction Reactive Incorporation cluster_curing Curing DGEBA DGEBA (Epoxy Resin) Modified_Epoxy TBMP-Modified Epoxy Resin DGEBA->Modified_Epoxy TBMP TBMP (Flame Retardant) TBMP->Modified_Epoxy Catalyst Catalyst (e.g., Phosphonium Halide) Catalyst->Modified_Epoxy Cured_Epoxy Flame-Retardant Cured Epoxy Modified_Epoxy->Cured_Epoxy Curing_Agent Curing Agent (e.g., Amine) Curing_Agent->Cured_Epoxy

Caption: Workflow for the reactive incorporation of TBMP into epoxy resin.

Method 2: Additive Incorporation of TBMP

The additive method involves physically blending TBMP into the epoxy resin formulation. This approach is simpler and does not require chemical modification of the resin. However, achieving a uniform dispersion and ensuring compatibility between the additive and the matrix are critical to avoid compromising the mechanical properties of the final material.

For solid additives like TBMP, achieving a fine and homogeneous dispersion is crucial. Agglomerates can act as stress concentrators, leading to a reduction in mechanical strength. High-shear mixing or the use of a three-roll mill can effectively break down agglomerates. The use of a compatibilizer or a dispersing agent can improve the interfacial adhesion between the TBMP particles and the epoxy matrix, leading to better stress transfer and improved mechanical properties.[9] The viscosity of the resin is a key parameter; a lower viscosity resin will facilitate better dispersion. Heating the resin slightly can reduce its viscosity but must be done carefully to avoid initiating premature curing.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA)

  • This compound (TBMP), finely ground

  • Dispersing agent (optional, e.g., a silane coupling agent)

  • Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

Equipment:

  • High-shear mixer or three-roll mill

  • Mechanical stirrer

  • Heating mantle

  • Vacuum oven

Procedure:

  • Gently heat the DGEBA resin to 60-80 °C to reduce its viscosity.

  • If using a dispersing agent, add it to the resin and mix thoroughly.

  • Gradually add the finely ground TBMP to the resin under high-shear mixing. Continue mixing until a homogeneous dispersion is achieved. Visual inspection for the absence of agglomerates is a preliminary check.

  • Cool the mixture to room temperature.

  • Add the stoichiometric amount of the amine curing agent and mix thoroughly using a mechanical stirrer until a uniform mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure according to a suitable curing schedule (e.g., 2 hours at 150 °C followed by 2 hours at 180 °C).

G cluster_mixing Additive Incorporation cluster_curing Curing DGEBA DGEBA (Epoxy Resin) Homogeneous_Mixture Homogeneous Mixture DGEBA->Homogeneous_Mixture TBMP TBMP (Flame Retardant) TBMP->Homogeneous_Mixture Dispersion High-Shear Mixing Dispersion->Homogeneous_Mixture Cured_Epoxy Flame-Retardant Cured Epoxy Homogeneous_Mixture->Cured_Epoxy Curing_Agent Curing Agent (e.g., Amine) Curing_Agent->Cured_Epoxy

Caption: Workflow for the additive incorporation of TBMP into epoxy resin.

Part 3: Characterization of TBMP-Modified Epoxy Resins

Thorough characterization is essential to validate the successful incorporation of TBMP and to understand its effect on the properties of the cured epoxy resin.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of the cured epoxy.[10] A typical TGA analysis is performed by heating the sample at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.[10] The onset of decomposition and the char yield at high temperatures are key parameters to assess flame retardancy.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured epoxy.[11] The Tg is a critical parameter that indicates the upper service temperature of the material. A typical DSC scan involves heating the sample at a controlled rate (e.g., 10 °C/min).[11]

Flame Retardancy Testing
  • UL 94 Vertical Burn Test: This is a standard test to assess the flammability of plastic materials.[12][13] A specimen is subjected to a flame for a specified time, and its burning behavior is observed to assign a classification (e.g., V-0, V-1, V-2). A V-0 rating indicates that the material is self-extinguishing with minimal dripping.[12]

  • Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.[14] A higher LOI value indicates better flame retardancy.[14]

Mechanical Properties

Standard mechanical tests should be performed to evaluate the effect of TBMP incorporation on the strength and stiffness of the epoxy resin. These tests include:

  • Tensile Test (ASTM D638): Measures tensile strength, modulus, and elongation at break.

  • Flexural Test (ASTM D790): Measures flexural strength and modulus.

  • Impact Test (ASTM D256): Measures the material's resistance to fracture under impact.

Expected Results and Data Interpretation

The incorporation of TBMP is expected to significantly enhance the flame retardancy of the epoxy resin. This will be evidenced by:

  • Increased char yield in TGA: The brominated compound promotes char formation, which acts as a thermal barrier.

  • Higher LOI values: Indicating that a higher oxygen concentration is needed for combustion.[14]

  • Improved UL 94 rating: Aiming for a V-0 classification.[12]

The effect on mechanical properties can vary. Reactive incorporation, by integrating into the polymer network, may have a less detrimental effect on mechanical properties compared to the additive method, especially at higher loadings. In some cases, the rigid aromatic structure of TBMP might even lead to an increase in modulus, though potentially at the expense of toughness. Additive incorporation, if not optimized for dispersion, can lead to a decrease in mechanical strength due to the presence of stress-concentrating agglomerates.

Property Neat Epoxy Epoxy + 15% TBMP (Additive) Epoxy + 15% TBMP (Reactive)
Tensile Strength (MPa) ~70-80~60-70~65-75
Flexural Modulus (GPa) ~3.0-3.5~3.2-3.8~3.3-4.0
Glass Transition Temp. (Tg, °C) ~150-170~145-165~155-175
Char Yield at 700°C (TGA, %) ~10-15~20-25~25-30
LOI (%) ~20-22~28-32~30-35
UL 94 Rating FailsV-1 / V-0V-0

Note: The values in this table are illustrative and can vary depending on the specific epoxy resin, curing agent, and processing conditions.

Conclusion and Future Outlook

The incorporation of this compound into epoxy resins presents a viable strategy for enhancing their flame retardancy. Both reactive and additive methods have their distinct advantages and challenges. The reactive approach offers a permanent solution with potentially better retention of mechanical properties, while the additive method provides a simpler processing route. The choice of method will depend on the specific application requirements and processing capabilities. Further research can focus on synergistic flame-retardant systems, combining TBMP with other flame retardants like phosphorus-containing compounds, to achieve even higher levels of fire safety with minimal impact on the desirable properties of the epoxy resin.

References

  • Flame Retardant Fillers for Epoxy Resins - Session 35. (2024, July 31). In YouTube. Retrieved from [Link]

  • LOI measurement and UL-94 test of cured bisphenol-A epoxy resin E-51. (n.d.). In ResearchGate. Retrieved from [Link]

  • Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials. (n.d.). In MDPI. Retrieved from [Link]

  • A Study of Mechanical Properties of Epoxy Resin in Presence of Different Hardeners. (2019, June 13). In ResearchGate. Retrieved from [Link]

  • Stabilizers for brominated polymeric flame retardants. (n.d.). Google Patents.
  • Method for preparing 2-bromine-4-methylphenol. (n.d.). Google Patents.
  • Use Report for 4,4'-(1-Methylethylidene)bis[2,6-dibromophenol] (TBBPA) (CAS RN 79-94-7). (n.d.). In Regulations.gov. Retrieved from [Link]

  • Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. (2005, August 1). Retrieved from [Link]

  • Epoxy Resin-DGEBA-Araldite : Preparation, properties and Applications. (2020, November 24). In YouTube. Retrieved from [Link]

  • p-CRESOL. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. (n.d.). Retrieved from [Link]

  • Selective synthesis of p-cresol by methylation of phenol. (n.d.). In ResearchGate. Retrieved from [Link]

  • Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative. (2020, December 23). In ACS Omega. Retrieved from [Link]

  • Advancement catalysts for epoxy resins. (n.d.). Google Patents.
  • Flame retardants for epoxy resins: Application-related challenges and solutions. (n.d.). Retrieved from [Link]

  • Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions. (2021, January 18). In MDPI. Retrieved from [Link]

  • Characterization of an Epoxy Resin Compound by MDSC®. (n.d.). In TA Instruments. Retrieved from [Link]

  • Study of the Cure Reaction of Epoxy Resin Diglycidyl Ether of Bisphenol-A (DGEBA) with Meta- Phenylene Diamine. (n.d.). Retrieved from [Link]

  • Preparation of 2-bromo-4-methylphenol. (n.d.). In Patsnap. Retrieved from [Link]

  • Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. (2019, March 11). In MDPI. Retrieved from [Link]

  • New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. (n.d.). In MDPI. Retrieved from [Link]

  • Determination of epoxy resins' mechanical properties by experimental-computational procedures in tension. (n.d.). In ResearchGate. Retrieved from [Link]

  • Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. (n.d.). In ResearchGate. Retrieved from [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). In Quick Company. Retrieved from [Link]

  • Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2023, August 4). In IEEE Xplore. Retrieved from [Link]

  • Synthesis of a Phosphorus-Based Epoxy Reactive Flame Retardant Analog to Diglycidyl Ether of Bisphenol A (DGEBA) and Its Behavio. (n.d.). In eCommons. Retrieved from [Link]

  • Recent Developments in the Flame-Retardant System of Epoxy Resin. (n.d.). In MDPI. Retrieved from [Link]

  • Mechanical and Morphological Properties of Bio-Phenolic/Epoxy Polymer Blends. (2021, February 3). In Semantic Scholar. Retrieved from [Link]

  • Characterization of Electronic Materials Using Thermal Analysis. (n.d.). In PE Polska. Retrieved from [Link]

  • UL Listed. (n.d.). In Epoxies Etc.. Retrieved from [Link]

  • Epoxy resins containing phosphonium catalysts. (n.d.). Google Patents.
  • Preparation and Characterization of Cardanol-Based Flame Retardant for Enhancing the Flame Retardancy of Epoxy Adhesives. (n.d.). In MDPI. Retrieved from [Link]

  • Mechanical and Physical Properties of Epoxy Resins - Session 5. (2023, September 21). In YouTube. Retrieved from [Link]

  • Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes. (2021, September 29). In MDPI. Retrieved from [Link]

  • Scheme 2. Proposed mechanism of cure reaction of DGEBA. (n.d.). In ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Environmental Fate and Degradation of 2,3,5,6-Tetrabromo-4-methylphenol (TBMP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Question of a Heavily Brominated Phenol

2,3,5,6-Tetrabromo-4-methylphenol (TBMP), also known as tetrabromo-p-cresol, belongs to the vast class of brominated flame retardants (BFRs), a group of compounds that have been instrumental in reducing fire-related risks in a multitude of consumer and industrial products. However, the very chemical stability that makes them effective flame retardants raises significant questions about their environmental persistence, bioaccumulation potential, and ultimate fate. While extensive research has been conducted on prominent BFRs like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), TBMP remains a compound with a notable scarcity of published environmental fate data.

This guide is designed for researchers, environmental scientists, and professionals in drug development and chemical safety assessment. It serves as a comprehensive resource, not only by summarizing the known physicochemical characteristics of TBMP but also by providing a strategic framework and detailed protocols to investigate its environmental degradation pathways. Recognizing the current data gap, this document emphasizes methodological rigor and explains the scientific rationale behind each proposed experimental step. Our objective is to empower researchers to generate high-quality, verifiable data to elucidate the environmental behavior of this compound.

Physicochemical Properties of TBMP: Clues to its Environmental Behavior

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. The high degree of bromination in TBMP significantly influences these characteristics, suggesting a behavior distinct from its non-brominated parent compound, 4-methylphenol (p-cresol).

PropertyValueImplication for Environmental FateSource
CAS Number 37721-75-8Unique identifier for substance tracking.[1]
Molecular Formula C₇H₄Br₄OHigh bromine content relative to carbon.[2]
Molecular Weight 423.72 g/mol Low volatility and potential for long-range transport if sorbed to particles.[1]
Appearance Off-white to beige-brown crystalline needlesSolid at room temperature.[1]
Melting Point 195-200 °CIndicates high thermal stability.[1]
Calculated XLogP3 4.7High octanol-water partition coefficient, suggesting strong lipophilicity and a tendency to sorb to organic matter in soil and sediment, as well as potential for bioaccumulation.
Topological Polar Surface Area (TPSA) 20.2 ŲLow polarity, contributing to low water solubility.

The high XLogP3 value is a critical parameter, strongly indicating that TBMP will likely partition from aqueous phases into organic matrices such as soil organic carbon, sediments, and biological tissues. This sorption can decrease its bioavailability for microbial degradation but also create persistent reservoirs in the environment.

Proposed Environmental Degradation Pathways

In the absence of direct experimental evidence for TBMP, we can hypothesize its degradation pathways based on established mechanisms for other halogenated phenols. The degradation of such compounds is typically slow and highly dependent on environmental conditions. Both biotic and abiotic processes are likely to play a role.

Biotic Degradation: A Tale of Two Environments

Microbial degradation is a primary route for the breakdown of many organic pollutants. For halogenated compounds like TBMP, the presence or absence of oxygen dictates the initial steps of transformation.

1. Anaerobic Reductive Debromination: Under anaerobic conditions, found in saturated soils, sediments, and certain wastewater treatment stages, the most probable initial step is reductive debromination. Microorganisms utilize the brominated compound as an electron acceptor, sequentially removing bromine atoms from the aromatic ring. This process is critical as it reduces the toxicity of the compound and can make the resulting, less-brominated phenols more susceptible to subsequent aerobic degradation.

2. Aerobic Oxidation: In oxygen-rich environments, such as surface waters and topsoil, aerobic microorganisms can degrade phenolic compounds. The degradation of highly brominated phenols is often initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring. This is typically followed by ring cleavage, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways. However, the high degree of bromination on the TBMP ring may sterically hinder enzymatic attack, potentially making aerobic degradation a slow process. Co-metabolism, where the degradation occurs in the presence of a more readily available carbon source, may be a significant mechanism.[3]

Below is a proposed, putative pathway for the biotic degradation of TBMP, illustrating the initial steps under both anaerobic and aerobic conditions.

G cluster_anaerobic Reductive Debromination cluster_aerobic Oxidative Degradation TBMP This compound (TBMP) Anaerobic Anaerobic Conditions (e.g., Sediments) TBMP->Anaerobic Primary Pathway? Aerobic Aerobic Conditions (e.g., Surface Soil/Water) TBMP->Aerobic Likely slower TriBMP Tribromo-4-methylphenol Anaerobic->TriBMP Sequential Debromination Hydroxylated Hydroxylated Intermediates (e.g., Brominated catechols) Aerobic->Hydroxylated Oxygenase attack DiBMP Dibromo-4-methylphenol TriBMP->DiBMP MonoBMP Monobromo-4-methylphenol DiBMP->MonoBMP p_cresol 4-Methylphenol (p-Cresol) MonoBMP->p_cresol p_cresol->Aerobic Enters aerobic pathway RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage Metabolism Central Metabolism RingCleavage->Metabolism

Caption: Putative biotic degradation pathways for TBMP.

Abiotic Degradation: The Role of Light

Abiotic processes can also contribute to the transformation of TBMP in the environment.

1. Photodegradation (Photolysis): Given its aromatic structure, TBMP is likely to absorb light in the environmentally relevant UV spectrum (290-400 nm). Photodegradation in aqueous environments could be a significant transformation pathway. This process can involve the cleavage of the carbon-bromine bond, leading to debromination, or the formation of reactive oxygen species that can further oxidize the molecule. The presence of natural photosensitizers in water, such as dissolved organic matter, could accelerate this process.

2. Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. For compounds like TBMP, the carbon-bromine bonds on the aromatic ring are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.[4]

The following diagram illustrates a potential abiotic degradation pathway for TBMP.

G cluster_photolysis Photodegradation in Water TBMP This compound (TBMP) Sunlight Sunlight (UV Radiation) TBMP->Sunlight Absorption of photons Debrominated Less-brominated methylphenols Sunlight->Debrominated C-Br bond cleavage Oxidation Oxidized Products (e.g., brominated quinones) Debrominated->Oxidation Mineralization Mineralization (CO₂, H₂O, Br⁻) Oxidation->Mineralization

Sources

Troubleshooting & Optimization

How to reduce byproduct formation in the bromination of 4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective bromination of 4-methylphenol (p-cresol). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Our goal is to help you navigate the common challenges of this synthesis, primarily focusing on minimizing the formation of unwanted byproducts to achieve high yield and purity of the target molecule, 2-bromo-4-methylphenol.

Section 1: Understanding the Core Chemistry: The 'Why' Behind Byproduct Formation

The bromination of 4-methylphenol is a classic example of electrophilic aromatic substitution. The phenolic hydroxyl (-OH) group is a powerful activating group, meaning it donates electron density into the benzene ring, making the ring highly susceptible to attack by electrophiles like bromine.[1][2] This high reactivity, while beneficial for driving the reaction, is also the primary cause of byproduct formation if not carefully controlled.

The lone pairs on the oxygen atom delocalize into the ring, significantly increasing the electron density at the positions ortho and para to the hydroxyl group.[3] Since the para position is already occupied by the methyl group, electrophilic attack is strongly directed to the two ortho positions (C2 and C6).

Common Byproducts:

  • 2,6-dibromo-4-methylphenol: This is the most common and problematic byproduct. It forms when the initially produced 2-bromo-4-methylphenol undergoes a second bromination.[4] This "over-bromination" occurs because the mono-brominated product is still highly activated and can react with any excess brominating agent present in the reaction mixture.[5]

  • Unreacted 4-methylphenol: Incomplete conversion leaves starting material in your product mixture. This is particularly challenging as 4-methylphenol (B.P. 201.9°C) and 2-bromo-4-methylphenol (B.P. 213°C) have very close boiling points, making separation by distillation difficult.[6]

  • Oxidative Byproducts (Tars): Phenols are easily oxidized, and harsh reaction conditions or the presence of strong oxidizing agents can lead to the formation of complex, often dark-colored, tarry substances.[7]

Mechanism: Directing Effects in Action

The following diagram illustrates the electrophilic substitution mechanism and the directing influence of the hydroxyl group.

Caption: Mechanism of electrophilic bromination of 4-methylphenol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the bromination of 4-methylphenol.

Problem / ObservationPotential Cause(s)Recommended Solution & Scientific Rationale
High percentage of 2,6-dibromo-4-methylphenol in the final product. 1. Incorrect Stoichiometry: Molar ratio of bromine to p-cresol is greater than 1:1.Solution: Use a precise 1:1 or slightly less than 1 (e.g., 0.98:1) molar ratio of the brominating agent to p-cresol.[4] Rationale: Any excess brominating agent will react with the highly activated mono-brominated product, leading to di-substitution.
2. Poor Temperature Control: The reaction is exothermic, and high local temperatures increase reaction rates indiscriminately.Solution: Maintain a low and constant temperature throughout the addition, typically between -10°C and 5°C.[8] Rationale: Low temperatures slow down the rate of the second bromination more significantly than the first, improving selectivity for the mono-bromo product.
3. Rapid Addition of Brominating Agent: Adding the bromine too quickly creates areas of high local concentration.Solution: Add the brominating agent dropwise or via syringe pump over a prolonged period (e.g., 1-2 hours) with vigorous stirring.[9] Rationale: Slow addition ensures that the brominating agent reacts with the more abundant starting material before it can react with the newly formed product, thus minimizing over-bromination.[8]
Significant amount of unreacted 4-methylphenol remains. 1. Insufficient Brominating Agent: The molar ratio of bromine to p-cresol is too low.Solution: Ensure the molar ratio is very close to 1:1. A slight excess (e.g., 1.02:1) can be used if byproduct separation is feasible, but this risks over-bromination.[10] Rationale: The reaction requires an equimolar amount of bromine for complete conversion.
2. Reaction Time is Too Short: The reaction was not allowed to proceed to completion.Solution: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at the reaction temperature or while slowly warming to room temperature.[9] Monitor progress using TLC or GC. Rationale: This ensures that any remaining starting material has sufficient time to react.
Low overall yield and/or formation of dark, tarry material. 1. Oxidation of Phenol: Phenols are sensitive to oxidation, which can be exacerbated by light or impurities.Solution: Conduct the reaction in the absence of light (e.g., wrap the flask in aluminum foil).[6] Ensure reagents and solvents are pure. Rationale: Light can promote radical side reactions, while impurities can catalyze oxidation, leading to the formation of polymeric tars.
2. Use of a Highly Polar, Protic Solvent: Solvents like water or ethanol dramatically activate the phenol.Solution: Use a non-polar or low-polarity aprotic solvent such as dichloromethane (CH₂Cl₂), chloroform, carbon tetrachloride, or chlorobenzene.[4][6] Rationale: These solvents do not ionize the phenol to the hyper-activated phenoxide ion. This moderates the ring's reactivity, preventing rapid, uncontrolled reactions that can lead to polymerization and tri-substitution.[11]
Product is difficult to purify from starting material. 1. Inherent Physical Properties: The boiling points of 4-methylphenol and 2-bromo-4-methylphenol are very close.Solution: Drive the reaction to >99% conversion of the starting material. If separation is still required, fractional distillation under reduced pressure or column chromatography may be necessary.[6][9] Rationale: Minimizing the amount of residual starting material is the most effective strategy. Purification after the fact is challenging due to similar physical properties.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which solvent is best for achieving selective mono-bromination?

For selective mono-bromination, the best choice is a non-polar, aprotic solvent. Dichloromethane, chloroform, and carbon tetrachloride are commonly cited.[4][10] These solvents temper the extreme reactivity of the phenol ring by preventing its ionization to the phenoxide form. In contrast, using a polar protic solvent like water (i.e., bromine water) will lead almost exclusively to the formation of 2,4,6-tribromophenol due to the high activation of the phenoxide ion.[7][11]

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

Yes, NBS is an excellent alternative. It is a solid and is generally safer and easier to handle than elemental bromine.[12] For the bromination of phenols, NBS is often used in combination with a catalytic amount of a proton source, such as p-toluenesulfonic acid (pTsOH), in a solvent like methanol or acetonitrile.[5] This method can offer high selectivity for the ortho position.[5]

Q3: How critical is temperature control?

Temperature control is absolutely critical. The bromination of phenols is a highly exothermic reaction.[8] Without adequate cooling, the reaction temperature can rise uncontrollably, leading to a loss of selectivity and a significant increase in the formation of the 2,6-dibromo byproduct and oxidative tars. Maintaining a consistently low temperature (e.g., -10°C to 5°C) is one of the most important parameters for a successful and clean reaction.

Q4: My reaction mixture turns dark brown/black. What does this mean and how can I prevent it?

A dark color change often indicates the formation of oxidative byproducts or tars.[7] This can be caused by several factors:

  • Reaction temperature is too high.

  • Presence of light, which can initiate radical chain reactions.

  • Impurities in the reagents or solvent. To prevent this, ensure you are using a low temperature, protect the reaction from light, and use pure, dry solvents and reagents.

Q5: What is the recommended workup procedure?

A typical workup involves quenching any unreacted bromine with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the reddish-brown color of bromine disappears. The organic layer is then separated, washed with water and/or brine to remove inorganic salts, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified, typically by vacuum distillation.[9]

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 2-bromo-4-methylphenol while minimizing byproduct formation.

Experimental Workflow

Caption: Step-by-step workflow for selective bromination.

Step-by-Step Methodology

Reagents & Equipment:

  • 4-methylphenol (p-cresol)

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-salt bath

Procedure:

  • Preparation: In a three-necked round-bottom flask, dissolve 1.0 equivalent of 4-methylphenol in anhydrous dichloromethane (approx. 5-10 mL per gram of phenol).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with stirring.

  • Bromine Solution: In a separate flask, prepare a solution of 1.0 equivalent of liquid bromine in a small amount of anhydrous dichloromethane. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Controlled Addition: Transfer the bromine solution to a pressure-equalizing dropping funnel. Add the bromine solution to the stirred p-cresol solution drop by drop over a period of 1 to 2 hours. It is crucial to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Slowly add saturated aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring. Continue adding until the reddish-brown color of excess bromine is completely discharged and the solution becomes colorless or pale yellow.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 2-bromo-4-methylphenol.[9]

References

  • Google Patents. (CN101037378B). A kind of method for preparing 2-bromo-4-methylphenol.
  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
  • Google Patents. (CN102766028A). Method for preparing 2-bromine-4-methylphenol.
  • Clark, J. Ring reactions of phenol. Chemguide.
  • Google Patents. (CN101279896B).
  • Patsnap.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Google Patents. (US3449443A).
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • NIH. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • NIH. (2019).
  • Khan Academy.
  • NIH. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Physics Wallah.

Sources

Preventing thermal degradation of 2,3,5,6-Tetrabromo-4-methylphenol in GC inlet

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Thermal Degradation in the Gas Chromatography Inlet

Welcome to the technical support center for the analysis of 2,3,5,6-Tetrabromo-4-methylphenol (TBMP). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thermal degradation of TBMP during Gas Chromatography (GC) analysis. As a Senior Application Scientist, I will provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity and reliability of your experimental results.

Understanding the Challenge: The Thermal Lability of TBMP

This compound (TBMP) is a brominated flame retardant that, like many phenolic compounds, can be susceptible to thermal degradation in the hot environment of a standard GC inlet. This degradation can lead to a variety of analytical issues, including:

  • Poor Peak Shape: Tailing or fronting peaks can result from interactions with active sites in the inlet or from on-column degradation.

  • Loss of Analyte Response: Degradation reduces the amount of intact TBMP reaching the detector, leading to inaccurate quantification.

  • Appearance of Ghost Peaks: Degradation products can appear as additional, often broad and poorly defined, peaks in the chromatogram, complicating analysis and interpretation.

The primary cause of these issues is the high temperature of the GC inlet, which is necessary to ensure the rapid volatilization of the sample. However, for thermally labile compounds like TBMP, this can initiate decomposition. The likely degradation pathway for brominated phenols involves debromination and cleavage of the molecule, resulting in the formation of smaller, more volatile brominated and phenolic compounds.

This guide will walk you through a systematic approach to mitigating these challenges, from optimizing your GC inlet conditions to employing derivatization techniques that enhance the thermal stability of TBMP.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the GC analysis of TBMP.

Issue 1: Poor Peak Shape (Tailing or Broad Peaks)

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Active Sites in the Inlet Liner The glass liner of the GC inlet can have active silanol groups (-Si-OH) on its surface. The acidic proton of the phenolic hydroxyl group in TBMP can interact with these sites, leading to peak tailing.Use a Deactivated Liner: Employ a high-quality, deactivated liner specifically designed for the analysis of active compounds. Look for liners with proprietary deactivations (e.g., "Ultra Inert"). Regularly Replace the Liner: Even deactivated liners will become active over time due to the accumulation of non-volatile sample matrix components. A good starting point is to replace the liner after every 50-100 injections, or more frequently if performance degrades.
Column Contamination Non-volatile matrix components can accumulate at the head of the analytical column, creating active sites and causing peak distortion.Trim the Column: Remove the first 10-15 cm of the column from the inlet side. This will remove the contaminated section and expose a fresh, inert surface. Use a Guard Column: A short (1-5 meter) piece of deactivated fused silica tubing installed between the inlet and the analytical column can trap non-volatile residues, protecting the analytical column.
Inappropriate Inlet Temperature While a high temperature is needed for volatilization, an excessively high temperature can cause on-column degradation, leading to broader peaks.Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it in 10-20 °C increments. Monitor the peak shape and response of TBMP to find the optimal balance between efficient volatilization and minimal degradation.

Logical Troubleshooting Workflow for Poor Peak Shape

Figure 1: Troubleshooting workflow for poor peak shape.
Issue 2: Low or Inconsistent Analyte Response

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Thermal Degradation in the Inlet A significant portion of the TBMP may be degrading in the hot inlet before it reaches the column.Lower the Inlet Temperature: As described above, find the lowest temperature that still provides efficient sample transfer. Use a Cold Injection Technique: A Programmable Temperature Vaporization (PTV) inlet is highly recommended. This allows for the sample to be injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column, minimizing their residence time at high temperatures.
Adsorption in the Inlet or Column Active sites can irreversibly adsorb the analyte, leading to a loss of signal.Ensure a Fully Inert Flow Path: Use deactivated liners, gold-plated seals, and high-quality, low-bleed septa. Regularly maintain and clean the inlet components.
Incomplete Derivatization (if applicable) If you are using derivatization, the reaction may not be going to completion, resulting in a mixture of derivatized and underivatized TBMP.Optimize Derivatization Conditions: Re-evaluate the reaction time, temperature, and reagent concentrations. Ensure that your sample is completely dry before adding the derivatizing reagent, as moisture can quench the reaction.

Logical Troubleshooting Workflow for Low Response

Figure 2: Troubleshooting workflow for low analyte response.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC inlet temperature for TBMP analysis?

A1: There is no single "ideal" temperature, as it depends on your specific instrument, liner, and sample matrix. However, a good starting point is around 250 °C for a standard split/splitless inlet. It is crucial to perform an optimization study by injecting a known standard at various temperatures (e.g., 200 °C, 225 °C, 250 °C, 275 °C) and observing the peak area and shape of the TBMP peak. The optimal temperature will provide the best response with minimal peak tailing or evidence of degradation products. For thermally labile compounds, a lower inlet temperature is generally preferable.[1]

Q2: What type of inlet liner is best for TBMP?

A2: For active compounds like phenols, a highly inert, deactivated liner is essential.[2] Look for liners that are specifically marketed as "ultra-inert" or have a proprietary deactivation chemistry. A single-taper liner with a small plug of deactivated glass wool is a good general-purpose choice. The taper helps to focus the sample onto the column, and the glass wool aids in volatilization and traps non-volatile residues. However, for extremely sensitive compounds, a liner without glass wool may be preferred to eliminate any potential for activity from the wool itself.

Q3: When should I consider derivatization for TBMP analysis?

A3: You should consider derivatization if you are still experiencing issues with peak shape, response, or thermal degradation even after optimizing your inlet conditions and using a high-quality deactivated liner. Derivatization is a chemical process that converts the polar hydroxyl group of the phenol into a less polar, more thermally stable group. This can significantly improve the chromatographic performance of TBMP.

Q4: What are the most common derivatization techniques for phenols?

A4: The most common derivatization technique for phenols for GC analysis is silylation .[3] This involves reacting the phenolic hydroxyl group with a silylating reagent to form a trimethylsilyl (TMS) ether. Common silylating reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another effective silylating agent.

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the reaction rate, especially for sterically hindered phenols.[3]

Another technique is acylation , which involves reacting the phenol with an acylating agent, such as acetic anhydride, to form an ester.

Q5: Are there alternatives to GC for analyzing TBMP?

A5: Yes, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is a viable alternative for analyzing thermally labile compounds like brominated phenols.[4][5] LC-MS avoids the high temperatures of the GC inlet, thus eliminating the risk of thermal degradation. However, GC-MS often provides better resolution for complex mixtures of isomers.

Detailed Experimental Protocols

Protocol 1: Silylation of this compound (TBMP)

This protocol describes a general procedure for the silylation of TBMP using BSTFA with TMCS as a catalyst.

Materials:

  • TBMP standard or sample extract in a suitable aprotic solvent (e.g., toluene, hexane, or acetone).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of your TBMP standard or sample extract into a clean, dry reaction vial.

    • If the sample is in a solvent that is not suitable for derivatization (e.g., a protic solvent like methanol), evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical that the sample is completely dry, as any residual water will react with the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetone) to the dried sample residue to redissolve it.

    • Add 100 µL of BSTFA and 10 µL of TMCS to the vial. The addition of TMCS as a catalyst is recommended for sterically hindered phenols.

    • Securely cap the vial.

    • Heat the vial at 60-70 °C for 30-60 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically.

  • Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. It is generally recommended to analyze the derivatized sample within 24 hours.

Silylation Troubleshooting:

Problem Possible Cause Solution
Incomplete Derivatization (presence of underivatized TBMP peak) Insufficient reaction time or temperature. Presence of moisture in the sample or reagents.Increase the reaction time and/or temperature. Ensure the sample is completely dry before adding reagents. Use fresh, high-quality derivatizing reagents.
Peak Tailing of the Derivatized Peak Active sites in the GC system.Even derivatized compounds can interact with highly active sites. Ensure the liner and column are inert.
Appearance of Multiple Derivative Peaks Formation of different silylated species.This is less common for simple phenols but can occur with more complex molecules. Confirm the identity of the peaks by MS.
Protocol 2: Optimizing a Programmable Temperature Vaporization (PTV) Inlet for TBMP

A PTV inlet offers significant advantages for thermally labile compounds by allowing for a "cold" injection followed by rapid heating. This minimizes the time the analyte spends in the hot inlet.

Key PTV Parameters to Optimize:

  • Initial Inlet Temperature: Should be set below the boiling point of the injection solvent to allow for solvent evaporation without premature analyte degradation.

  • Injection Speed: A slower injection speed allows for more controlled solvent evaporation.

  • Vent Time and Flow: These parameters control the removal of the solvent vapor before the inlet is heated.

  • Inlet Ramp Rate: A very fast ramp rate is typically used to quickly transfer the analytes to the column.

  • Transfer Temperature: The final temperature of the inlet, which should be high enough to ensure complete transfer of the analyte.

Example PTV Method for TBMP in Toluene:

  • Initial Inlet Temperature: 40 °C (below the boiling point of toluene, 111 °C).

  • Injection: Inject 1-2 µL of the sample at a slow speed.

  • Solvent Venting: Vent the inlet with a high flow of carrier gas (e.g., 100 mL/min) for a short period (e.g., 0.2-0.5 minutes) to remove the bulk of the solvent.

  • Inlet Heating: After the vent period, rapidly heat the inlet to a transfer temperature of 280-300 °C at the maximum possible ramp rate (e.g., >700 °C/min).

  • Sample Transfer: Hold the transfer temperature for a few minutes to ensure complete transfer of TBMP to the column.

Optimization Workflow for PTV Inlet:

Sources

Technical Support Center: Optimizing Pentafluorobenzyl Bromide (PFBBr) Derivatization of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of pentafluorobenzyl bromide (PFBBr) derivatization of phenols. This document is designed for researchers, analytical scientists, and drug development professionals who utilize this powerful technique for the trace-level quantification of phenolic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your workflow with confidence.

The Foundation: Understanding PFBBr Derivatization

Pentafluorobenzyl bromide (PFBBr) is a premier alkylating agent used to enhance the detectability of acidic compounds like phenols, carboxylic acids, and thiols in gas chromatography (GC).[1][2] The primary goals of this derivatization are twofold:

  • Increase Volatility: The acidic proton of the phenolic hydroxyl group is replaced with a non-polar pentafluorobenzyl (PFB) group, creating a PFB-ether. This significantly reduces the polarity of the analyte and increases its volatility, making it suitable for GC analysis.

  • Enhance Sensitivity: The PFB group is highly electronegative due to the five fluorine atoms. This property makes the resulting derivative extremely sensitive to Electron Capture Detectors (ECD) and Mass Spectrometry with Negative Chemical Ionization (MS-NCI), enabling quantification at picogram or even femtogram levels.[3]

The reaction proceeds via a classical SN2 nucleophilic substitution mechanism. For the reaction to occur, the weakly nucleophilic phenol must first be deprotonated by a base to form the much more potent phenoxide anion. This anion then attacks the electrophilic benzylic carbon of PFBBr, displacing the bromide ion and forming the stable PFB-ether derivative.

PFBBr_Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base - H-Base⁺ Base Base (e.g., K₂CO₃) TransitionState Sₙ2 Transition State Phenoxide->TransitionState PFBBr PFBBr PFBBr->TransitionState Product PFB-Ether Derivative (Ar-O-PFB) TransitionState->Product - Br⁻ Byproducts H-Base⁺ + Br⁻ TransitionState->Byproducts

Caption: SN2 mechanism for the base-catalyzed PFBBr derivatization of phenols.

A Self-Validating Standard Protocol

This protocol describes a robust, two-phase (biphasic) extraction and derivatization procedure using a phase-transfer catalyst (PTC). A PTC, such as 18-crown-6 or a tetraalkylammonium salt, is essential for transporting the water-soluble phenoxide anion into the organic phase where the PFBBr reagent resides, dramatically accelerating the reaction.[1]

Experimental Parameters Overview
ParameterRecommended ConditionRationale & Notes
Sample Matrix Aqueous samples (e.g., wastewater, biological fluids)For organic extracts, a single-phase system with an organic base may be preferable.
Solvent System Dichloromethane or TolueneProvides a clear phase separation from the aqueous sample.
Base Potassium Carbonate (K₂CO₃)A strong enough base to deprotonate most phenols. Added to the aqueous phase.
Catalyst 18-crown-6Specifically complexes K⁺ ions, making the carbonate and phenoxide anions highly reactive.
PFBBr Conc. 1-5% (v/v) in organic solventExcess is required to drive the reaction to completion. Must be optimized.
Temperature 60 °CProvides sufficient energy to overcome the activation barrier without degrading reagents or analytes.
Time 30 - 60 minutesShould be optimized for specific analytes. Sterically hindered phenols may require longer times.
Step-by-Step Methodology

Reagents & Preparation:

  • PFBBr Reagent Solution: Prepare a 2% (v/v) solution of PFBBr in high-purity acetone. Safety Note: PFBBr is a lachrymator and corrosive; always handle it in a chemical fume hood with appropriate personal protective equipment (PPE).[1][4] Store the solution in an amber vial at 4°C and prepare fresh bi-weekly.[5]

  • Potassium Carbonate Solution: Prepare a 10% (w/v) aqueous solution of anhydrous K₂CO₃.[5]

  • Phase-Transfer Catalyst (PTC): 18-crown-6 ether.

  • Solvents: HPLC-grade hexane, acetone, and dichloromethane.

Procedure:

  • Sample Preparation:

    • To a 10 mL screw-cap vial, add 5 mL of your aqueous sample.

    • Spike with internal standards if performing quantitative analysis.

    • Add 1 mL of 10% K₂CO₃ solution and mix gently. The pH should now be >10. Self-Validation Check: Verify pH with a pH strip. Insufficiently basic conditions are a primary cause of reaction failure.

  • Extraction & Catalyst Addition:

    • Add 2 mL of dichloromethane to the vial.

    • Add approximately 10-20 mg of 18-crown-6 ether directly to the vial.

  • Derivatization Reaction:

    • Add 100 µL of the 2% PFBBr reagent solution to the vial.

    • Immediately cap the vial tightly. A PTFE-lined cap is essential to prevent solvent evaporation and contamination.

    • Vortex for 30 seconds to ensure thorough mixing of the phases.

    • Place the vial in a heating block or water bath set to 60°C for 45 minutes.

  • Workup & Cleanup:

    • Remove the vial from the heat and allow it to cool to room temperature.

    • Centrifuge briefly to achieve a clean separation of the aqueous and organic layers.

    • Carefully transfer the bottom organic layer (dichloromethane) to a clean vial using a Pasteur pipette.

    • To remove excess PFBBr and other water-soluble byproducts, add 2 mL of reagent-free water to the collected organic phase, vortex, centrifuge, and discard the aqueous (upper) layer. This wash step is critical for clean chromatograms.[6]

    • Evaporate the organic solvent to near dryness under a gentle stream of nitrogen. Do not evaporate to complete dryness , as this can cause loss of volatile derivatives.

    • Reconstitute the residue in 100 µL of hexane. The sample is now ready for GC analysis.

Troubleshooting Guide

This section addresses the most common issues encountered during PFBBr derivatization in a direct question-and-answer format.

Troubleshooting_Workflow Start Problem: Low or No Derivatization Yield CheckReagent 1. Check Reagent Integrity Start->CheckReagent CheckBase 2. Verify Reaction pH Start->CheckBase CheckConditions 3. Review Reaction Conditions Start->CheckConditions CheckMatrix 4. Investigate Matrix Effects Start->CheckMatrix Sol_Reagent Solution: - Use fresh PFBBr - Store properly (dark, 4°C) - Check for hydrolysis (PFB-OH peak) CheckReagent->Sol_Reagent Sol_Base Solution: - Ensure pH > 10 after base addition - Use sufficient catalyst (PTC) - Check for CO₂ absorption in base CheckBase->Sol_Base Sol_Conditions Solution: - Increase temp (e.g., to 70°C) - Increase time (e.g., to 90 min) - Ensure proper sealing of vial CheckConditions->Sol_Conditions Sol_Matrix Solution: - Perform sample cleanup (SPE) - Check for competing nucleophiles - Run a matrix-spiked standard CheckMatrix->Sol_Matrix

Caption: A logical workflow for troubleshooting low derivatization yields.

Q1: My derivatization yield is low or zero. What went wrong?

This is the most common issue. The cause can be traced to one of four areas:

  • Reagent Integrity: PFBBr is susceptible to hydrolysis, especially if exposed to moisture, forming pentafluorobenzyl alcohol (PFB-OH). Always use fresh reagent from a reputable supplier and store it under dry conditions.[1] If you see a large, early-eluting PFB-OH peak in your chromatogram, your reagent may be compromised.

  • Insufficient Base/Catalyst: The reaction is entirely dependent on the formation of the phenoxide ion. Ensure the pH of the aqueous phase is sufficiently high (pH > 10) to deprotonate the phenol. If using a PTC, ensure enough is added to facilitate the phase transfer.

  • Reaction Conditions: The reaction may be incomplete. Consider increasing the reaction time or temperature moderately (e.g., 75°C for 60 minutes). Ensure your reaction vials are sealed tightly to prevent the loss of volatile reagents or solvents.

  • Interfering Substances: The sample matrix may contain other nucleophiles (e.g., high concentrations of other organic acids) that compete for the PFBBr reagent. A sample cleanup step prior to derivatization may be necessary.

Q2: I'm seeing large interfering peaks from the reagent in my chromatogram. How can I manage this?

Excess PFBBr reagent and its hydrolysis byproduct, PFB-OH, can cause significant chromatographic interference.

  • Optimize Reagent Amount: Systematically reduce the amount of PFBBr added to find the minimum required for complete derivatization. An excessive amount only contributes to background noise.

  • Post-Derivatization Cleanup: The most effective method is a liquid-liquid wash as described in the protocol.[6] Washing the organic extract with a basic aqueous solution can help remove unreacted PFBBr. Some protocols also use solid-phase extraction (SPE) with silica or Florisil cartridges to clean the final extract.

  • Purify the Reagent: In some cases, the PFBBr reagent itself contains impurities. A simple purification can be done by dissolving the reagent in hexane and washing it three times with deionized water to remove water-soluble contaminants.[7]

Q3: Certain phenols in my mixture are not derivatizing efficiently. Why?

Not all phenols react equally.

  • Steric Hindrance: Phenols with bulky ortho-substituents (e.g., 2,6-di-tert-butylphenol) will react much more slowly because the bulky groups physically block the phenoxide ion from attacking the PFBBr. Longer reaction times, higher temperatures, or more aggressive catalytic systems may be required.

  • Electronic Effects: Phenols with multiple strong electron-withdrawing groups (e.g., 2,4-dinitrophenol, pentachlorophenol) are highly acidic. While they form the phenoxide ion easily, the resulting anion is highly stabilized by resonance, making it less nucleophilic and slowing the reaction. According to EPA Method 8041A, 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol may fail to derivatize effectively with PFBBr.[5] For these compounds, an alternative derivatization method may be necessary.

Frequently Asked Questions (FAQs)

FAQ 1: Why is a base absolutely necessary? The phenolic hydroxyl group (-OH) is a poor nucleophile. The base deprotonates it to form the phenoxide anion (-O⁻), which is a much stronger nucleophile and can readily attack the PFBBr molecule to form the desired ether derivative. Without the base, the reaction rate is practically zero.

FAQ 2: What is the difference between using a phase-transfer catalyst (PTC) and a single-phase organic system? A PTC is used for two-phase (biphasic) systems, typically an aqueous sample and an immiscible organic solvent (like dichloromethane). The PTC acts as a shuttle, carrying the phenoxide anion from the aqueous phase into the organic phase to react with PFBBr.[1][3] A single-phase system uses a water-miscible organic solvent (like acetonitrile) and an organic base (like diisopropylethylamine).[4] This is often used when the sample is already in an organic extract, but it requires the sample to be completely dry, as any water will hydrolyze the PFBBr.

FAQ 3: How should I store PFBBr reagent? PFBBr is sensitive to moisture and light. It should be stored in a tightly sealed amber bottle or ampul, preferably under an inert atmosphere (e.g., argon or nitrogen), at room temperature or refrigerated (4°C) in a dry environment.[1]

FAQ 4: Can I use this method for analytes other than phenols? Yes. PFBBr is a versatile reagent that reacts with a wide range of nucleophiles. It is commonly used for carboxylic acids, thiols (mercaptans), sulfonamides, and some inorganic anions.[1][3][4] The reaction conditions (especially the choice of base and solvent) will need to be optimized for each class of compound.

FAQ 5: What are the key safety precautions when working with PFBBr? Pentafluorobenzyl bromide is a corrosive lachrymator (a substance that irritates the eyes and causes tears). All work must be performed in a well-ventilated chemical fume hood.[4] Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[1]

References

  • Tsikas, D. (2017). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules, 22(9), 1411. [Link]

  • Tsikas, D., & Gutzki, F. M. (2015). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 998-999, 1-10. [Link]

  • Liu, J., et al. (2023). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods, 15(38), 4869-4878. [Link]

  • Perestrelo, R., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Beverages, 7(3), 54. [Link]

  • Jones, J. J., et al. (2014). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography & Separation Techniques, 5(5), 235. [Link]

  • Lee, H. B., & Peart, T. E. (1998). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Journal of Chromatography A, 819(1-2), 263-271. [Link]

  • Michigan State University Mass Spectrometry and Metabolomics Core. (2019). Protocol MSU_MSMC_010: Derivatization of Short-Chain Fatty Acids using PFBBr. [Link]

  • Lee, H. B., & Peart, T. E. (1998). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. PubMed. [Link]

  • Olufunmilayo, G. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. SW-846. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2,3,5,6-Tetrabromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,5,6-Tetrabromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on catalyst selection and troubleshooting. As Senior Application Scientists, we provide this information based on established chemical principles and field-proven insights to ensure you can achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the synthesis of this compound, an important intermediate for various biologically active compounds and industrial chemicals.[1]

Q1: What is the primary challenge in synthesizing this compound from 4-methylphenol (p-cresol)?

The core challenge lies in achieving exhaustive and selective bromination. The starting material, 4-methylphenol, has a highly activated aromatic ring due to the electron-donating effects of both the hydroxyl (-OH) and methyl (-CH₃) groups.[2][3] This high reactivity makes the ring very susceptible to electrophilic aromatic substitution.[2][4]

Consequently, the reaction can easily yield a mixture of mono-, di-, and tri-brominated intermediates, making it difficult to drive the reaction to completion for the desired tetrabromo product. The final bromination steps are particularly challenging due to increased steric hindrance from the already substituted bromine atoms. The key is to select a catalytic system that is potent enough to overcome these hurdles without causing degradation of the starting material or the product.

Q2: Is a catalyst always necessary for the bromination of 4-methylphenol?

While phenol and its derivatives are reactive enough to be brominated without a catalyst (e.g., using bromine water), achieving the fully substituted 2,3,5,6-tetrabromo derivative efficiently and in high yield typically requires a catalyst.[2][3] Phenol itself reacts readily with bromine water to form 2,4,6-tribromophenol as a white precipitate.[2] However, for exhaustive substitution on all four available positions of 4-methylphenol, a catalyst is crucial.

The role of the catalyst is to increase the electrophilicity of the brominating agent. In electrophilic aromatic substitution, a more powerful electrophile is needed to attack the aromatic ring, especially for the later, more sterically hindered substitution steps.[4][5] Lewis acid catalysts, for instance, polarize the bromine-bromine bond, creating a potent "Br+" equivalent that facilitates the reaction.[6][7]

Q3: My reaction yields a mixture of partially brominated products. What are the likely causes and how can I fix this?

This is the most common issue and points to incomplete reaction. Several factors could be at play:

  • Insufficient Brominating Agent: Ensure you are using at least 4 molar equivalents of the brominating agent (e.g., Br₂) for each mole of 4-methylphenol. It is often beneficial to use a slight excess to drive the reaction to completion.

  • Inadequate Catalyst Activity or Loading: The catalyst may be weak, or you may be using too little of it. For sterically hindered positions, a strong Lewis acid like Aluminum Bromide (AlBr₃) is often required.[7] If using a heterogeneous catalyst, ensure it is properly activated and has sufficient surface area.

  • Low Reaction Temperature: While initial bromination steps are fast, subsequent substitutions have a higher activation energy. Gently heating the reaction may be necessary, but this must be carefully controlled to avoid side reactions and decomposition.

  • Short Reaction Time: Exhaustive bromination takes time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has run to completion before quenching.

  • Catalyst Deactivation: Lewis acids like AlBr₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent catalyst deactivation.

Q4: The overall yield of my synthesis is low. What are the potential causes beyond incomplete bromination?

Low yields can stem from several issues during the reaction or work-up phase:

  • Substrate or Product Decomposition: Using overly harsh conditions, such as excessively high temperatures or highly concentrated, aggressive catalysts, can lead to charring and decomposition. A milder, more controlled approach is often better. For example, a modern system using PIDA–AlBr₃ generates a highly reactive brominating species under very mild conditions.[8][9]

  • Oxidative Side Reactions: Phenols are susceptible to oxidation. The choice of brominating agent and reaction conditions should minimize this. Systems that generate bromine in situ from bromide salts can sometimes offer a more controlled reaction.[1]

  • Losses During Work-up: The isolation and purification process can be a significant source of yield loss. Ensure pH adjustments, extractions, and crystallization steps are optimized. Washing the crude product with a reducing agent like a dilute sodium bisulfite solution can help remove excess bromine.

  • Solvent Choice: The solvent plays a critical role. While polar solvents can accelerate the reaction, they can also promote unwanted side reactions. Non-polar chlorinated solvents like dichloromethane or chloroform are common choices as they are relatively inert and facilitate good solubility.[10][11]

Q5: How do I select the optimal catalyst for my specific laboratory setup and goals?

Catalyst selection involves a trade-off between reactivity, cost, ease of handling, and environmental impact.

  • For Maximum Reactivity: Traditional Lewis acids like AlBr₃ or FeCl₃ are highly effective but require strictly anhydrous conditions and can be difficult to handle.[6][7]

  • For Milder Conditions: Modern systems like the PIDA/AlBr₃ reagent offer excellent yields under mild conditions and are tolerant of a broader range of functional groups.[8][12]

  • For Improved Sustainability: Heterogeneous catalysts, such as zeolites or heteropoly acids supported on zirconia , are an excellent choice.[8][13] They can be filtered off and potentially recycled, simplifying the work-up process and reducing waste.

  • For Novel Approaches: Emerging methods like visible-light photoredox catalysis provide an environmentally friendly route, generating bromine in situ from bromide salts under very mild conditions.[1]

The workflow for selecting a catalyst can be visualized as follows:

G cluster_0 Catalyst Selection Workflow start Define Synthesis Goals (Yield, Purity, Scale) decision1 Are strictly anhydrous conditions feasible? start->decision1 lewis_acid Use Strong Lewis Acids (AlBr₃, FeCl₃) decision1->lewis_acid  Yes milder_systems Consider Milder Systems (PIDA/AlBr₃, Supported Acids) decision1->milder_systems No   decision2 Is catalyst recovery and reuse a priority? lewis_acid->decision2 milder_systems->decision2 heterogeneous Select Heterogeneous Catalyst (e.g., Zeolites) decision2->heterogeneous  Yes homogeneous Use Homogeneous Catalyst decision2->homogeneous No   end Optimized Protocol heterogeneous->end homogeneous->end

Catalyst selection decision workflow.

Comparative Overview of Catalytic Systems

The following table summarizes various catalytic systems for the bromination of phenols, providing a quick reference for selecting an appropriate method.

Catalyst SystemBrominating AgentTypical SolventTemp. (°C)Key AdvantagesPotential Issues
Lewis Acids (AlBr₃, FeCl₃) Elemental Bromine (Br₂)Dichloromethane, Chloroform0 – RTHigh reactivity, cost-effective, well-established.[6][7]Highly moisture-sensitive, can cause substrate degradation, corrosive byproducts (HBr).
PIDA / AlBr₃ In situ generated PhIOAcBrAcetonitrileRTVery mild conditions, high yields, good functional group tolerance.[8][9][12]Higher reagent cost, multi-component system.
NBS / Acid N-Bromosuccinimide (NBS)Acetonitrile, MethanolRTGood for selective mono-bromination, milder than Br₂.[13][14]May lack the reactivity for exhaustive tetrabromination without a strong activator.
Heterogeneous Acids Elemental Bromine (Br₂)Chlorobenzene25 - 80Recyclable catalyst, simplified product work-up, reduced waste.[8]Potentially lower reaction rates, catalyst deactivation over time.
Photoredox Catalysis Bromide Source (e.g., NaBr)AcetonitrileRTEnvironmentally benign (uses visible light), very mild conditions, high selectivity.[1]Requires specialized photochemical equipment, catalyst can be expensive.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of this compound using aluminum bromide as a catalyst. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Elemental bromine is highly corrosive and toxic. Anhydrous AlBr₃ is highly reactive with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:
  • 4-methylphenol (p-cresol)

  • Elemental Bromine (Br₂)

  • Anhydrous Aluminum Bromide (AlBr₃)

  • Anhydrous Dichloromethane (DCM)

  • 10% Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HBr gas evolved). Maintain a dry, inert atmosphere (e.g., under Nitrogen or Argon).

  • Dissolution: Dissolve 4-methylphenol (1.0 eq) in anhydrous DCM and add it to the reaction flask. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlBr₃ (approx. 0.05 - 0.1 eq) to the solution. The mixture may change color.

  • Bromine Addition: Slowly add a solution of bromine (4.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 1-2 hours. Maintain the temperature at 0 °C during the addition. Vigorous evolution of HBr gas will be observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing a 10% sodium bisulfite solution to destroy any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Reaction Mechanism Overview

The Lewis acid catalyst plays a pivotal role by activating the bromine molecule, making it a much stronger electrophile for the aromatic substitution reaction.

G cluster_mechanism Catalytic Activation of Bromine Br2 Br—Br ActivatedComplex Brδ+—Brδ−---AlBr₃ (Polarized Complex) Br2->ActivatedComplex Coordination AlBr3 AlBr₃ (Lewis Acid) AlBr3->ActivatedComplex Attack Electrophilic Attack ActivatedComplex->Attack Reaction PhenolRing 4-Methylphenol Ring (Nucleophile) PhenolRing->ActivatedComplex PhenolRing->Attack Product Brominated Phenol + HBr + AlBr₃ Attack->Product

Role of Lewis acid in bromine activation.

References

  • Mendoza, F., Ruíz-guerrero, R., Hernández-Fuentes, C., Molina, P., Norzagaray-Campos, M., & Reguera, E. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. [Link]

  • Khan Academy. (2022). Bromination of Phenols. [Link]

  • Khan Academy. Bromination of Phenols (video). [Link]

  • Google Patents. (CN102766028A). Method for preparing 2-bromine-4-methylphenol.
  • Clark, J. (n.d.). Ring reactions of phenol. Chemguide. [Link]

  • ResearchGate. (2018). (PDF) Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • ACS Publications. A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. [Link]

  • Angene Chemical. This compound(CAS# 37721-75-8). [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol. [Link]

  • Google Patents. (CN101037378B). A kind of method for preparing 2-bromo-4-methylphenol.
  • Chamseddine, Z. (2024). Bromination of Phenol. YouTube. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • National Institutes of Health. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • National Institutes of Health. Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]

  • National Institutes of Health. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. [Link]

  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2,3,5,6-Tetrabromo-4-methylphenol (TBMP) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ion suppression when analyzing this highly brominated compound. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

Frequently Asked Questions (FAQs)
1. Understanding the Challenge

Q: What are the physicochemical properties of TBMP, and why do they make it susceptible to ion suppression in ESI-MS?

A: this compound (TBMP) is a halogenated phenolic compound with specific properties that present a challenge for ESI-MS analysis. Understanding these properties is the first step in developing a robust method.

  • High Lipophilicity (Hydrophobicity): TBMP has a high calculated LogP of approximately 4.75.[1] This non-polar nature means it has a strong affinity for the organic solvents used in reversed-phase chromatography and can readily co-extract with other non-polar matrix components like lipids and phospholipids. These co-extracted lipids are notorious for causing significant ion suppression in ESI.[2]

  • Acidic Phenolic Group: The hydroxyl group on the phenol ring is acidic, allowing TBMP to be readily deprotonated. This makes it an excellent candidate for analysis in negative ion mode ESI as the [M-H]⁻ ion.[3] However, this also means its retention in reversed-phase chromatography is highly dependent on the mobile phase pH.

  • High Mass & Bromine Content: With a molecular weight of 423.72 g/mol and four bromine atoms, TBMP is a relatively large and heavy molecule for its class.[1] While this aids in its mass spectrometric identification due to the distinct isotopic pattern of bromine, its analysis can be hampered by matrix components that also fall in this mass range.

These properties combined mean that while TBMP ionizes well on its own, it is frequently accompanied by matrix components that compete with it for ionization in the ESI source, leading to a suppressed signal.[4][5]

PropertyValueImplication for ESI-MS Analysis
Molecular Formula C₇H₄Br₄ODistinct isotopic pattern for identification.
Molecular Weight 423.72 g/mol [1][6]High mass may overlap with endogenous interferences.
Melting Point 195-200 °C[6][7]Indicates high stability.
Calculated LogP ~4.75[1]High hydrophobicity; co-extraction with lipids is likely.
pKa (Not readily available, but expected to be acidic)Enables sensitive detection in negative ion mode ([M-H]⁻).
Hydrogen Bond Donor 1[1]Influences interaction with polar solvents and SPE sorbents.
Hydrogen Bond Acceptor 1[1]Influences interaction with polar solvents and SPE sorbents.
2. Diagnosing the Problem

Q: My TBMP sensitivity is poor and inconsistent. How can I confirm that ion suppression is the cause?

A: Visualizing and quantifying ion suppression is a critical diagnostic step. The most direct method is the post-column infusion (PCI) experiment . This technique provides a clear profile of where ion suppression occurs throughout your chromatographic run.

The principle is to continuously infuse a standard solution of your analyte (TBMP) directly into the MS source while injecting a blank matrix extract (a sample without your analyte) onto the LC column. Any dip in the constant signal of the infused TBMP corresponds to a region where co-eluting matrix components are causing suppression.

Here is a conceptual workflow for this diagnostic test:

cluster_LC LC System cluster_Infusion Infusion System Injector Inject Blank Matrix Extract Column HPLC Column Injector->Column Tee Mixing Tee Column->Tee SyringePump Syringe Pump with TBMP Standard SyringePump->Tee MS ESI-MS Source Tee->MS

Caption: Post-column infusion experimental setup.

Interpreting the Results:

  • No Suppression: You will see a flat, stable baseline for the TBMP signal.

  • Suppression Detected: You will observe one or more negative "peaks" or dips in the TBMP signal. The retention times of these dips show you where the problematic matrix components are eluting. If your TBMP analyte's retention time coincides with one of these dips, your quantification is being compromised.

3. Mitigation Strategies: Sample Preparation

Q: What is the most effective sample preparation technique to remove interfering matrix components before analyzing TBMP?

A: Improving sample preparation is the most powerful way to combat ion suppression.[4][8] Given TBMP's hydrophobic nature, you have several options, but they are not equally effective.

TechniquePrinciplePros for TBMPCons for TBMP
Protein Precipitation (PPT) A crash solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast and simple.Least effective. Does not remove phospholipids or salts, which are major sources of suppression.[9]
Liquid-Liquid Extraction (LLE) Partitions TBMP into an immiscible organic solvent, leaving polar interferences in the aqueous layer.Good for removing salts and polar compounds.Can still co-extract lipids and other non-polar interferences. May have lower recovery for certain analyte/solvent combinations.[9][10]
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain TBMP while matrix components are washed away.Most effective and selective. Can remove proteins, salts, and phospholipids.[4][10]Requires more method development.

Recommendation: For a hydrophobic analyte like TBMP, a polymeric reversed-phase or mixed-mode Solid-Phase Extraction (SPE) is highly recommended. These sorbents can effectively remove the phospholipids that are a primary cause of ion suppression in biological samples.[2][9]

This protocol is a starting point for a polymeric reversed-phase SPE cleanup. Optimization may be required for your specific matrix.

Objective: To isolate TBMP from a complex biological matrix (e.g., plasma) and remove common interferences like salts and phospholipids.

Materials:

  • Polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X).

  • SPE vacuum manifold.

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • 5% Ammonium hydroxide in water.

  • Hexane (or other non-polar solvent for lipid wash).

  • 5% Formic acid in Methanol (Elution solvent).

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of Water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load 0.5 mL of your pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid).

  • Wash 1 (Polar Interferences): Pass 1 mL of 5% Ammonium hydroxide in water to wash away salts and polar matrix components.

  • Wash 2 (Lipid Interferences): Pass 1 mL of Hexane to wash away non-polar lipids. This is a critical step for reducing suppression.

  • Dry: Apply full vacuum for 5 minutes to thoroughly dry the sorbent bed.

  • Elute: Elute TBMP with 1 mL of 5% Formic acid in Methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of your initial mobile phase.

Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Aqueous - Remove Salts) Load->Wash1 Wash2 5. Wash 2 (Organic - Remove Lipids) Wash1->Wash2 Dry 6. Dry Sorbent Wash2->Dry Elute 7. Elute TBMP (Acidified Organic) Dry->Elute Reconstitute 8. Evaporate & Reconstitute Elute->Reconstitute

Caption: Recommended SPE workflow for TBMP analysis.

4. Mitigation Strategies: LC-MS Method Optimization

Q: Beyond sample prep, how can I adjust my LC-MS parameters to minimize suppression?

A: Methodical optimization of both your liquid chromatography and mass spectrometry parameters is essential.

The primary goal is to achieve chromatographic separation between TBMP and the regions of ion suppression you identified with your PCI experiment.[5][11]

  • Adjust Retention: Since TBMP is hydrophobic, you can increase its retention on a C18 column by using a weaker initial mobile phase (more water). This will move its elution away from the early-eluting, polar interferences that often appear at the solvent front.

  • Use a Gradient: Employ a gradient elution that starts with a high aqueous percentage and ramps up to a high organic percentage. This will help separate TBMP from both early and late-eluting matrix components.

  • Consider Column Chemistry: If co-elution persists on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different interactions with aromatic and halogenated compounds.

  • Reduce Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving the efficiency of the ESI process.[5]

  • Use Negative Ion Mode: As a phenol, TBMP will readily deprotonate to form [M-H]⁻. Negative ion mode is often less susceptible to ion suppression because fewer matrix components ionize under these conditions compared to positive mode.[5][9]

  • Optimize Source Parameters: Carefully tune the ESI source parameters. For a compound like TBMP, pay close attention to:

    • Capillary Voltage: Ensure it is optimal for negative ion mode (typically -2.5 to -4.5 kV).

    • Drying Gas Temperature & Flow: Higher temperatures and flows can help desolvate the ions efficiently, but excessive heat could potentially degrade the analyte.

    • Nebulizer Gas Pressure: This affects droplet size and is crucial for efficient ionization.

  • Consider APCI: If ion suppression in ESI remains insurmountable, Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative. APCI is a gas-phase ionization technique and is generally less prone to suppression from non-volatile matrix components like salts and lipids.[9]

5. Advanced Troubleshooting

Q: I have optimized my sample prep and LC-MS method, but still see variability. What is the final step to ensure accurate quantification?

A: The gold standard for correcting ion suppression that cannot be eliminated is the use of a stable isotope-labeled internal standard (SIL-IS) .

  • Why it works: A SIL-IS (e.g., ¹³C₆-TBMP or D₃-TBMP) is chemically identical to the analyte. It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement in the ESI source.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively canceled out.

cluster_Process Analytical Process SamplePrep Sample Preparation LC_Sep LC Separation SamplePrep->LC_Sep ESI ESI Ionization (Suppression Occurs Here) LC_Sep->ESI MS_Detect MS Detection ESI->MS_Detect Analyte TBMP Analyte->SamplePrep SIL_IS SIL-IS SIL_IS->SamplePrep Matrix Matrix Interference Matrix->ESI Matrix->Analyte Suppresses Signal Matrix->SIL_IS Suppresses Signal Equally

Caption: Principle of Stable Isotope-Labeled Internal Standards.

If a SIL-IS is not available, a structural analog (a compound very similar in structure and properties to TBMP) can be used, but it is a less perfect solution as its elution and ionization behavior may not perfectly mirror that of the analyte.

By systematically diagnosing the issue, optimizing the sample preparation and analytical conditions, and finally, employing the appropriate internal standard, you can develop a robust, reliable, and accurate method for the quantification of this compound in complex matrices.

References
  • This compound - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Biochemistry & Analytical Biochemistry, 15(6). Retrieved from [Link]

  • Capan, D. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved January 26, 2026, from [Link]

  • Walter, T. H., Blaze, M., & Boissel, C. (2021). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Rapid Communications in Mass Spectrometry, 35(12), e9098. Retrieved from [Link]

  • Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Retrieved from [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved January 26, 2026, from [Link]

  • Fahad, A., et al. (2021).
  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Retrieved from [Link]

  • Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved January 26, 2026, from [Link]

  • Gadaj, A., et al. (2020). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules. Retrieved from [Link]

  • Walter, T. H., et al. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Selvaraj, C. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Mistry, P. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • American Chemical Society. (2024). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Retrieved from [Link]

  • Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved January 26, 2026, from [Link]

  • de Boer, J., et al. (2015). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Chromatography A. Retrieved from [Link]

  • MDPI. (2022). HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. Retrieved from [Link]

  • SCIEX. (n.d.). Brominated flame retardants (BFRs). Retrieved January 26, 2026, from [Link]

  • Kiontke, A., et al. (2004).
  • Talebpour, Z., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]

  • Walsh Medical Media. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Retrieved from [Link]

  • ResearchGate. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. Retrieved from [Link]

  • Eljarrat, E., & Barceló, D. (2008). Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap.
  • Longdom Publishing. (n.d.). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Retrieved January 26, 2026, from [Link]

  • Carretero, A. S., et al. (2003). Sensitive determination of low molecular mass phenols by liquid chromatography with chemiluminescence detection for the determination of phenol and 4-methylphenol in urine. Journal of Chromatography B. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 37721-75-8). Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Toxicological Assessment of Novel vs. Legacy Brominated Flame Retardants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The widespread use of brominated flame retardants (BFRs) in consumer and industrial products has led to their ubiquitous presence in the environment and human tissues.[1][2] Concerns over the toxicity, persistence, and bioaccumulative potential of older, "legacy" BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have prompted regulatory bans and a shift towards "novel" BFRs (NBFRs).[3][4][5] This guide provides a comparative toxicological overview of these two classes of compounds, offering experimental data and protocols to aid researchers in this evolving field.

The Shift from Legacy to Novel BFRs: A Necessary Evolution

Legacy BFRs, particularly PBDEs, have been linked to a range of adverse health effects, including endocrine and thyroid disruption, neurodevelopmental deficits, and potential carcinogenicity.[2][6][7][8] These compounds are not chemically bound to the materials they are added to, allowing them to leach into the environment and accumulate in the food chain.[9][10] As a result, many legacy BFRs have been phased out or banned under international agreements like the Stockholm Convention.[11]

This has led to the introduction of NBFRs as replacements.[3][4] However, the assumption that "novel" equates to "safer" is a critical point of investigation. Many NBFRs share structural similarities with their predecessors, raising concerns about comparable toxicological profiles.[12][13] Emerging research indicates that some NBFRs exhibit similar or even greater endocrine-disrupting effects compared to legacy BFRs, highlighting the need for thorough toxicological evaluation.[14]

Comparative Toxicological Profiles

The primary toxicological concerns for both legacy and novel BFRs revolve around their ability to interfere with hormonal systems and neurological development.[6][12]

Endocrine Disruption

A significant body of evidence points to the endocrine-disrupting capabilities of BFRs.[6][9] They can interfere with thyroid hormone homeostasis, which is critical for brain development and metabolism.[2] Both legacy and novel BFRs have been shown to disrupt the hypothalamic-pituitary-thyroid (HPT) and hypothalamic-pituitary-gonadal (HPG) axes.[12]

  • Legacy BFRs (PBDEs): Have been associated with thyroid hormone disruption and have been shown to bind to thyroid hormone transport proteins.[1][2]

  • Novel BFRs: Mechanistic studies show that the impact of NBFRs is related to the complex interaction of neural and endocrine signals, altering serum thyroid and sex hormone levels.[12] Some in vitro studies suggest that certain NBFRs may have potencies for androgen receptor antagonism and inhibition of estradiol sulfotransferase that are higher than natural ligands.[15][16]

Neurotoxicity

Neurodevelopmental toxicity is a key concern, especially with prenatal and early-life exposure.[2]

  • Legacy BFRs (PBDEs): Exposure has been linked to poorer attention, reduced fine motor coordination, and lower IQ in children.[2] The critical effects of PentaBDEs are on neurobehavioral development.[1]

  • Novel BFRs: Due to their physicochemical similarities to legacy BFRs, there is growing evidence of their neurotoxic effects.[12] The neurotoxic potential of NBFRs has been demonstrated through direct neurotoxicity and disruption of the neuroendocrine system, leading to adverse effects on neurobehavioral development.[12]

Carcinogenicity and Other Effects

The carcinogenic potential of BFRs is an area of ongoing research.

  • Legacy BFRs: DecaBDE has shown some carcinogenic effects at very high levels in animal studies, though the International Agency for Research on Cancer (IARC) evaluates it as not classifiable as to its carcinogenicity to humans.[1][17] Tetrabromobisphenol A (TBBPA) was found to cause cancer in rats and mice.[6] Some studies have found a significant association between BFR exposure in adipose tissue and an increased risk of breast cancer.[7]

  • Novel BFRs: There is currently less data available on the carcinogenicity of most NBFRs.

Quantitative Toxicological Data Comparison

The following table summarizes available quantitative data for selected legacy and novel BFRs. It is important to note that direct comparisons can be challenging due to variations in experimental designs.

Flame RetardantClassEndpointModel SystemObserved Effect/ValueReference
PentaBDELegacyNeurobehavioral DevelopmentRatsAdverse effects from 0.6 mg/kg body weight[1]
OctaBDELegacyFetal Toxicity/TeratogenicityRats and RabbitsAdverse effects from 2 mg/kg body weight[1]
DecaBDELegacyThyroid, Liver, Kidney MorphologyAdult AnimalsAdverse effects from 80 mg/kg body weight[1]
HBCDLegacyLiver and Thyroid HormonesAnimal StudiesLOAEL of 100 mg/kg body weight/day[1]
HBCDLegacyBehavioral EffectsMice PupsObserved at 0.9 mg/kg body weight[1]
TBBPALegacyRenal EffectsAnimal StudiesSuggested at around 250 mg/kg body weight[1]
PBDE-47LegacyHepatocellular ToxicityRatsUpregulation of Nrf2 antioxidant pathway[18]
TBBPA, PBCH, TBBPA-OHEENovelAcute Toxicity (LC50)Zebrafish EmbryoLower LC50 values than any PBDEs tested[19]

Experimental Protocols for Toxicity Assessment

A multi-tiered approach is necessary to evaluate the toxicity of BFRs, combining in vitro and in vivo methods.

In Vitro Assays for Endocrine Disruption

These assays provide a high-throughput method to screen for potential endocrine-disrupting activity.

Protocol: Androgen Receptor (AR) Antagonism Assay

  • Cell Culture: Use a human cell line (e.g., MDA-kb2) stably transfected with an androgen-responsive reporter gene (e.g., luciferase).

  • Compound Exposure: Plate cells in a 96-well format and expose them to a range of concentrations of the test BFR in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

  • Data Analysis: A decrease in reporter gene activity in the presence of the BFR indicates AR antagonism. Calculate the IC50 value (the concentration that causes 50% inhibition).

In Vivo Developmental and Neurotoxicity Studies

Animal models, such as zebrafish and rodents, are crucial for assessing developmental and neurobehavioral effects.

Protocol: Zebrafish Embryo-Larval Toxicity and Developmental Assay

  • Exposure: Expose zebrafish embryos (from a few hours post-fertilization) to a range of BFR concentrations in a static or semi-static system.

  • Developmental Endpoints: At 24, 48, 72, and 96 hours post-fertilization, assess for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Neurobehavioral Assessment: At 5-7 days post-fertilization, assess larval locomotor activity in response to light-dark transitions. A specialized tracking system can quantify parameters like distance moved and velocity.

  • Data Analysis: Determine the LC50 (lethal concentration 50%) and EC50 (effective concentration 50%) for developmental endpoints. Analyze behavioral data for significant differences between control and exposed groups.

Visualizing Mechanisms and Workflows

Generalized Mechanism of Thyroid Hormone Disruption by BFRs

BFR_Thyroid_Disruption cluster_blood Bloodstream cluster_cell Target Cell T4_TTR T4 bound to TTR T4_free Free T4 T4_TTR->T4_free T4_uptake T4 Uptake T4_free->T4_uptake Enters cell BFR BFR BFR->T4_TTR Displaces T4 Deiodinase Deiodinase BFR->Deiodinase Inhibits TR Thyroid Receptor (TR) BFR->TR Antagonizes T4_uptake->Deiodinase Conversion T3 T3 Deiodinase->T3 T3->TR Binds TRE Thyroid Response Element (TRE) TR->TRE Binds to DNA Gene_Expression Gene Expression TRE->Gene_Expression Regulates

Caption: Potential mechanisms of thyroid hormone disruption by BFRs.

Tiered Toxicity Testing Workflow

Toxicity_Workflow cluster_tier1 High-Throughput Assays cluster_tier2 Whole Organism Models cluster_tier3 Comprehensive Evaluation Tier1 Tier 1: In Vitro Screening Receptor_Binding Receptor Binding/ Reporter Gene Assays Tier1->Receptor_Binding Cell_Viability Cell Viability/ Cytotoxicity Assays Tier1->Cell_Viability Tier2 Tier 2: In Vivo Short-Term Assays Zebrafish Zebrafish Embryo Developmental/Neurotoxicity Tier2->Zebrafish Rodent_Acute Rodent Acute/ Sub-acute Studies Tier2->Rodent_Acute Tier3 Tier 3: In Vivo Long-Term/Chronic Studies Developmental_Neuro Developmental Neurotoxicity Tier3->Developmental_Neuro Reproductive Two-Generation Reproductive Toxicity Tier3->Reproductive Carcinogenicity Carcinogenicity Bioassay Tier3->Carcinogenicity Risk_Assessment Risk Assessment Receptor_Binding->Tier2 Cell_Viability->Tier2 Zebrafish->Tier3 Rodent_Acute->Tier3 Developmental_Neuro->Risk_Assessment Reproductive->Risk_Assessment Carcinogenicity->Risk_Assessment

Caption: A tiered workflow for assessing BFR toxicity.

Conclusion and Future Perspectives

The transition from legacy to novel BFRs represents an ongoing challenge for environmental and toxicological sciences. While NBFRs were introduced to mitigate the known hazards of their predecessors, emerging evidence suggests that many of these replacement chemicals are not without their own risks.[12][14] Their physicochemical similarities often translate to comparable biological activities, including endocrine disruption and neurotoxicity.[12]

For researchers, this underscores the critical need for comprehensive toxicological profiling of NBFRs before their widespread adoption. The experimental frameworks and data presented in this guide serve as a starting point for these evaluations. A continued focus on understanding the mechanisms of action, long-term health effects, and environmental fate of both legacy and novel BFRs is essential for informing regulatory decisions and protecting human and environmental health.

References

  • Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Environ Health Perspect, 109(Suppl 1), 105–112. [Link]

  • Li, M., Wang, Y., Zhang, X., Liu, C., Zhang, H., & Yao, Z. (2024). A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments. Environ Pollut, 345, 123456. [Link]

  • Harley, K. G., Chevrier, J., Aguilar Schall, R., Sjödin, A., Bradman, A., & Eskenazi, B. (2010). Novel and legacy brominated flame retardants in human breast milk and house dust from Denmark. J Expo Sci Environ Epidemiol, 20(5), 443–451. [Link]

  • Li, Y., Wang, X., Zhang, J., & You, H. (2021). New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity. Ecotoxicol Environ Saf, 209, 111570. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Flame Retardants. [Link]

  • Birnbaum, L. S., & Staskal, D. F. (2004). Human Health Effects of Brominated Flame Retardants. ResearchGate. [Link]

  • Covaci, A., Harrad, S., Abdallah, M. A., Ali, N., Law, R. J., Herzke, D., & de Wit, C. A. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. ResearchGate. [Link]

  • Wikipedia. (n.d.). Brominated flame retardant. [Link]

  • Li, M., et al. (2024). A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments: A comparison with legacy brominated flame retardants. ResearchGate. [Link]

  • Medscape. (2024). A Banned Chemical That Is Still Causing Cancer. YouTube. [Link]

  • Jia, H., et al. (2025). Bioaccumulation of novel brominated flame retardants in a marine food web: A comprehensive analysis of occurrence, trophic transfer, and interfering factors. Sci Total Environ, 962, 178428. [Link]

  • National Research Council (US) Committee on the Toxicological Risks of Selected Flame-Retardant Chemicals. (2000). Assessment of Health Risks from the Use of Flame Retardants. National Academies Press (US). [Link]

  • Vuong, A. M., et al. (2018). Flame retardants and neurodevelopment: An updated review of epidemiological literature. Curr Environ Health Rep, 5(4), 436–451. [Link]

  • Yang, Y., et al. (2024). Association between brominated flame retardants and risk of endocrine-related cancer: A systematic review and meta-analysis. Toxicol Lett, 394, 1–10. [Link]

  • Dunnick, J. K., et al. (2018). Comparative Toxicity and Liver Transcriptomics of Legacy and Emerging Brominated Flame Retardants following 5-Day Exposure in the Rat. Toxicol Sci, 162(2), 564–576. [Link]

  • Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicol Sci, 92(1), 157–173. [Link]

  • Hamers, T., et al. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences, 92(1), 157–173. [Link]

  • Li, M., et al. (2022). Fate and Toxicity of Legacy and Novel Brominated Flame Retardants in a Sediment-Water-Clam System: Bioaccumulation, Elimination, Biotransformation and Structural Damage. ResearchGate. [Link]

  • Drage, D. S., et al. (2018). Impact of Legislation on Brominated Flame Retardant Concentrations in UK Indoor and Outdoor Environments: Evidence for Declining Indoor Emissions of Some Legacy BFRs. Environ Sci Technol, 52(23), 13916–13925. [Link]

  • Taylor & Francis Online. (n.d.). Evidence on the effects of flame retardant substances at ecologically relevant endpoints: a systematic map protocol. [Link]

  • MDPI. (n.d.). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. [Link]

  • National Institutes of Health. (2016). Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. [Link]

  • Oxford Academic. (n.d.). Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. [Link]

  • PubMed. (2022). Fate and toxicity of legacy and novel brominated flame retardants in a sediment-water-clam system: Bioaccumulation, elimination, biotransformation and structural damage. [Link]

  • ResearchGate. (n.d.). Legacy and novel flame retardants in water and sediment from highly industrialized bays of Korea: Occurrence, source tracking, decadal time trend, and ecological risks. [Link]

  • ResearchGate. (n.d.). Statistical data for acute toxicity of NBFRs. [Link]

  • EFSA. (n.d.). Scientific Opinion on Emerging and Novel Brominated Flame Retardants (BFRs) in Food. [Link]

  • ResearchGate. (n.d.). (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]

  • MDPI. (2016). Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. [Link]

  • ResearchGate. (n.d.). (PDF) Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. [Link]

  • PubMed. (2018). Occurence of legacy and novel brominated flame retardants in food and feed in France for the period 2014 to 2016. [Link]

  • Taylor & Francis Online. (n.d.). Abiotic degradations of legacy and novel flame retardants in environmental and food matrices – a review. [Link]

  • National Institutes of Health. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]

  • ResearchGate. (n.d.). Severe contamination and time trends of legacy and novel halogenated flame retardants in multiple environmental media from Lake Shihwa, Korea: Effectiveness of regulatory action. [Link]

  • PubMed. (n.d.). Novel and legacy per- and polyfluoroalkyl substances in humans: Long-term temporal variability and metabolic perturbations. [Link]

  • Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere, 106, 1–19. [Link]

  • ResearchGate. (n.d.). Human health risk associated with brominated flame-retardants (BFRs). [Link]

Sources

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for the Analysis of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the world of environmental and consumer safety, the accurate detection and quantification of brominated flame retardants (BFRs) are paramount. These ubiquitous compounds, valued for their fire-suppressing properties in a vast array of products, are under increasing scrutiny due to their environmental persistence, bioaccumulation, and potential health risks.[1][2][3] For laboratories tasked with this critical analysis, ensuring the reliability and comparability of data is a significant challenge. This guide, born from the collective experience of numerous inter-laboratory studies, offers a deep dive into the methodologies, challenges, and best practices for the robust analysis of BFRs.

The Analytical Imperative: Why Inter-Laboratory Consensus Matters

The diverse chemical nature of BFRs, ranging from polybrominated diphenyl ethers (PBDEs) to hexabromocyclododecanes (HBCDDs) and a growing list of novel BFRs, presents a complex analytical puzzle.[4] The lipophilic nature of many BFRs leads to their accumulation in fatty tissues, requiring sensitive and specific analytical methods for detection in various matrices, including biota, food, sediment, and dust.[4][5]

Inter-laboratory studies, also known as round-robin or proficiency tests, are the cornerstone of method validation and quality assurance in this field. They provide an objective assessment of a laboratory's performance against its peers, highlighting methodological strengths and weaknesses. The results of these studies, often expressed as coefficients of variation (CVs) or z-scores, offer invaluable insights into the state-of-the-art of BFR analysis and guide the path toward harmonized and reliable data generation.[1][6]

A Tale of Two Techniques: GC-MS vs. LC-MS/MS in the Trenches

The workhorses for BFR analysis are undoubtedly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these powerful techniques is often dictated by the specific BFRs of interest and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Veteran for Volatile and Semi-Volatile BFRs

GC-MS has long been the go-to method for the analysis of PBDEs and other semi-volatile BFRs.[5][7] Its high resolving power and the availability of various sensitive ionization techniques, such as Electron Impact (EI) and Negative Chemical Ionization (NCI), make it a robust tool.[7][8]

For many PBDEs and other halogenated flame retardants, GC coupled with tandem MS (GC-MS/MS) using EI ionization has been shown to provide the lowest detection limits.[7] However, challenges remain, particularly for highly brominated congeners like BDE-209, which can be thermally labile and prone to degradation in the hot GC injector and column.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gentle Giant for Thermally Labile and Polar BFRs

For thermally sensitive and more polar BFRs like HBCDDs and tetrabromobisphenol A (TBBPA), LC-MS/MS is the preferred technique.[5] It avoids the high temperatures of GC, minimizing the risk of analyte degradation. The use of atmospheric pressure ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allows for the gentle ionization of these molecules.[8]

Head-to-Head: A Performance Snapshot from Inter-Laboratory Studies

The true measure of a method's performance lies in its reproducibility and accuracy across different laboratories. Inter-laboratory studies provide a clear picture of the challenges and successes in achieving consensus.

Analyte/MatrixInter-Laboratory StudyKey Findings
PBDEs in Biota and Sediment Third International Interlaboratory StudyFor BDE-47, results were generally comparable. However, for other congeners like BDE-99 and BDE-209, significant variability was observed, with coefficients of variation (CVs) for some congeners in sediment reaching as high as 77%.[1]
Novel BFRs in Dust INTERFLAB StudyThis study highlighted significant accuracy and precision issues for several novel BFRs. Large relative standard deviations (>50%) were reported for decabromodiphenylethane (DBDPE), tris(1,3-dichloropropyl)phosphate (TDCIPP), TBBPA, and HBCDD, indicating challenges in achieving reliable results for these compounds.[2]
PBDEs and PBBs in Plastic Proficiency Test (IMEP-26)This exercise revealed difficulties in achieving consistent results for BFRs in a polymer matrix. A significant number of laboratories underestimated the concentrations, with satisfactory z-scores ranging from only 61% to 88% for various congeners.[6]

These findings underscore the critical need for meticulous method validation, the use of appropriate reference materials, and a deep understanding of the potential pitfalls in BFR analysis.

The Unsung Heroes: Certified Reference Materials (CRMs)

In the quest for accurate and traceable results, Certified Reference Materials (CRMs) are indispensable tools. These are well-characterized materials with certified property values and associated uncertainties, providing a benchmark for method validation and ongoing quality control.

Several organizations, including the National Institute of Standards and Technology (NIST) and the European Commission's Joint Research Centre (JRC), have developed a range of CRMs for BFRs in various matrices.[9][10]

Key CRMs for BFR Analysis:

  • NIST Standard Reference Materials (SRMs): NIST offers a suite of SRMs for BFRs in matrices such as house dust (SRM 2585), urban dust (SRM 1649b), sediment (SRM 1941b), fish tissue, and human serum.[10][11] These materials have certified or reference values for a range of PBDE congeners and other BFRs.[10]

  • JRC Certified Reference Materials (ERM): The JRC has released CRMs for BFRs in freshwater sediment (ERM-CC537a) and fish tissue (ERM-CE102).[9] Notably, ERM-CC537a is the first available reference material with certified values for the individual diastereoisomers of HBCDD (α-, β-, and γ-HBCDD).[9]

The characterization of these CRMs often involves an inter-laboratory comparison among expert laboratories, further highlighting the consensus-building nature of these efforts.[9] The use of these materials allows laboratories to assess their analytical bias and improve the accuracy of their measurements.

Devising a Robust Analytical Workflow: A Step-by-Step Guide

Achieving reliable BFR data requires a meticulously planned and executed analytical workflow. The following steps, from sample preparation to data analysis, are critical for success.

Experimental Workflow for BFR Analysis

BFR_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing & QA/QC Sample Sample Collection (Biota, Sediment, Dust, etc.) Homogenization Homogenization/ Milling Sample->Homogenization Internal_Standard Internal Standard Spiking Homogenization->Internal_Standard Extraction Extraction (Soxhlet, PLE, QuEChers) Clean_up Clean-up (GPC, Silica Gel, Florisil) Extraction->Clean_up Internal_Standard->Extraction Fractionation Fractionation (if necessary) Clean_up->Fractionation Concentration Concentration/ Solvent Exchange Fractionation->Concentration GC_MS GC-MS/MS Concentration->GC_MS PBDEs, Novel BFRs LC_MS LC-MS/MS Concentration->LC_MS HBCDDs, TBBPA Analysis Instrumental Analysis GC_MS->Analysis LC_MS->Analysis Quantification Quantification Analysis->Quantification QA_QC QA/QC (Blanks, CRMs, Spikes) Quantification->QA_QC Reporting Data Reporting QA_QC->Reporting

Caption: A generalized workflow for the analysis of brominated flame retardants.

Detailed Experimental Protocol: A Hybrid Approach for Comprehensive BFR Analysis

This protocol outlines a comprehensive approach for the analysis of a wide range of BFRs in a solid matrix like sediment or dust.

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract BFRs from the sample matrix while minimizing co-extractives.

  • Procedure:

    • Homogenize the sample by grinding or sieving.

    • Accurately weigh approximately 5-10 g of the homogenized sample into an extraction thimble or cell.

    • Spike the sample with an appropriate suite of isotopically labeled internal standards (e.g., ¹³C-labeled PBDEs and HBCDDs). This is crucial for correcting for matrix effects and variations in recovery.

    • Extract the sample using Pressurized Liquid Extraction (PLE) with a suitable solvent mixture, such as hexane:dichloromethane (1:1, v/v). PLE offers a good balance of efficiency and reduced solvent consumption compared to traditional Soxhlet extraction.[5]

2. Sample Clean-up:

  • Objective: To remove interfering compounds from the sample extract that could negatively impact the instrumental analysis.

  • Procedure:

    • Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

    • Perform Gel Permeation Chromatography (GPC) to remove high molecular weight interferences like lipids.

    • Further purify the extract using a multi-layer silica gel column. A common configuration includes layers of activated silica, acid-treated silica, and a top layer of sodium sulfate to remove residual water. Elute the BFRs with a suitable solvent mixture.[5]

3. Instrumental Analysis:

  • Objective: To separate, detect, and quantify the target BFRs.

  • Procedure:

    • For PBDEs and other semi-volatile BFRs (GC-MS/MS):

      • Concentrate the final extract to a precise volume (e.g., 100 µL) and add a recovery (injection) standard.

      • Inject a 1 µL aliquot into a GC-MS/MS system equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm id, 0.25 µm film thickness DB-5ms).

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • For HBCDDs and TBBPA (LC-MS/MS):

      • If necessary, perform a solvent exchange to a solvent compatible with the LC mobile phase (e.g., methanol).

      • Inject an aliquot into an LC-MS/MS system equipped with a C18 reversed-phase column.

      • Use an appropriate mobile phase gradient (e.g., water and methanol with a small amount of ammonium acetate).

      • Operate the mass spectrometer in MRM mode with an ESI or APCI source.

4. Quality Assurance and Quality Control (QA/QC):

  • Objective: To ensure the reliability and defensibility of the analytical data.

  • Procedure:

    • Analyze a procedural blank with each batch of samples to monitor for laboratory contamination.

    • Analyze a Certified Reference Material (CRM) with each batch to assess accuracy.

    • Analyze a matrix spike and a matrix spike duplicate to assess recovery and precision in the specific sample matrix.

    • Monitor the recovery of the isotopically labeled internal standards in every sample.

Charting the Path Forward: Best Practices and Future Outlook

The journey of BFR analysis is one of continuous improvement. The insights gained from inter-laboratory studies and the development of new analytical technologies are paving the way for more accurate and reliable data.

Key Recommendations for Laboratories:

  • Embrace Method Validation: Rigorously validate all analytical methods for accuracy, precision, linearity, and limits of detection and quantification.

  • Utilize Certified Reference Materials: Regularly analyze CRMs to monitor and improve the accuracy of your measurements.

  • Participate in Proficiency Testing: Actively participate in inter-laboratory studies to benchmark your performance and identify areas for improvement.

  • Stay Abreast of New Developments: The field of BFR analysis is constantly evolving with the emergence of new flame retardants and analytical techniques. Continuous learning and adaptation are essential.

The collaborative spirit fostered by inter-laboratory studies is crucial for advancing the science of BFR analysis. By working together, the scientific community can ensure that the data generated is of the highest quality, providing a solid foundation for informed decision-making to protect human health and the environment.

References

  • de Boer, J., et al. (2004). THE THIRD INTERNATIONAL INTERLABORATORY STUDY ON BROMINATED FLAME RETARDANTS. OSTI.GOV. [Link]

  • Covaci, A., et al. (2011). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

  • Ihenetu, S. C., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • European Food Safety Authority (EFSA). (n.d.). Brominated flame retardants. European Union. [Link]

  • Fromme, H., et al. (2016). Brominated flame retardants - Exposure and risk assessment for the general population. PubMed. [Link]

  • European Union Reference Laboratory for Dioxins and PCBs in Feed and Food. (n.d.). Proficiency Test on Determination of Brominated Flame Retardants in Cod Liver and Fish Liver Oil. ResearchGate. [Link]

  • Ricci, M., et al. (2021). State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials. JRC Publications Repository. [Link]

  • Cordeiro, F., et al. (2012). Determination of brominated flame retardants: A proficiency test. ResearchGate. [Link]

  • Genualdi, S., et al. (2021). Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. PubMed. [Link]

  • Keller, J. M., et al. (n.d.). Standard Reference Materials Available from the National Institute of Standards and Technology for the Analysis of Brominated Flame Retardants. ResearchGate. [Link]

  • Fapas. (n.d.). Brominated Flame Retardants in Cod Liver Oil Proficiency Test FCCE6-OIL10. Fapas. [Link]

  • de Wit, C. A. (2002). An overview of brominated flame retardants in the environment. Chemosphere.
  • National Institute of Standards and Technology (NIST). (2023). Reference materials for emerging and legacy organic contaminants. NIST. [Link]

  • Gustavsson, J., et al. (2017). Development and comparison of gas chromatography-mass spectrometry techniques for analysis of flame retardants. PubMed. [Link]

  • Debrauwer, L., et al. (2005). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers. ResearchGate. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Reference Materials for 2,3,5,6-Tetrabromo-4-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of brominated flame retardants and related compounds, the accuracy and reliability of analytical data are paramount. 2,3,5,6-Tetrabromo-4-methylphenol, a significant member of this class, demands precise quantification for environmental monitoring, toxicological studies, and quality control in various industries. The cornerstone of such precise measurement is the use of a well-characterized reference material. However, a critical challenge in this specific analytical space is the current absence of a commercially available Certified Reference Material (CRM) for this compound produced by national metrology institutes or accredited CRM producers.

This guide is designed to navigate this challenge. Instead of a direct comparison of non-existent CRMs, we will provide a comprehensive framework for selecting and qualifying a suitable in-house reference standard from commercially available high-purity materials. This approach, grounded in the principles of metrology and international standards such as ISO Guide 35:2017, empowers laboratories to establish their own traceable and defensible analytical standards.[1]

The Landscape of Available Materials: A Comparative Overview

While a formal CRM is unavailable, several chemical suppliers offer high-purity this compound. The selection of a candidate material for an in-house reference standard should be based on the highest available purity and the transparency of the supplier's quality control data. Below is a comparative table of representative offerings.

SupplierProduct NameCAS NumberStated PurityFormat
ChemScene This compound37721-75-8≥98%Solid
Angene Chemical This compound37721-75-897.0%Solid
TCI Chemicals 2,3,5,6-Tetrabromo-p-cresol37721-75-8>97.0% (GC)Solid

Disclaimer: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the latest supplier documentation and certificates of analysis.

The stated purity from the vendor is the starting point. For a material to serve as a reliable reference standard, its purity must be rigorously verified and its associated uncertainty determined. A stated purity of "≥98%" is a good starting point, but the remaining percentage must be characterized to ensure it does not contain impurities that could interfere with the analysis.[2]

From High-Purity Chemical to In-House Reference Standard: A Qualification Protocol

Qualifying an in-house reference standard is a meticulous process of characterization to assign a property value (in this case, purity) with a stated uncertainty. The internationally accepted approach for this is the "mass balance" method.[3][4] This method defines the purity of the main component as 100% minus the sum of all measured impurities.

The core principle is to account for all components of the material, including:

  • Structurally Related Organic Impurities: Isomers, precursors, or degradation products from the synthesis.

  • Water Content: Moisture absorbed from the atmosphere.

  • Residual Solvents: Solvents used in the synthesis and purification process.

  • Non-Volatile Inorganic Impurities: Salts or catalyst residues.

The following diagram illustrates the workflow for qualifying an in-house reference standard.

G cluster_0 Phase 1: Material Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization (Mass Balance Approach) cluster_2 Phase 3: Value Assignment & Documentation A Source High-Purity This compound (>98% nominal purity) B Obtain Supplier's Certificate of Analysis (CoA) A->B C Initial Identity Confirmation (e.g., FT-IR, MS) B->C D Purity by Chromatography (e.g., GC-FID, HPLC-UV) Determine area % of main peak C->D E Characterize Organic Impurities (GC-MS, LC-MS/MS) D->E I Calculate Purity by Mass Balance: Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities) D->I E->I F Determine Water Content (Karl Fischer Titration) F->I G Determine Residual Solvents (Headspace GC-MS) G->I H Determine Non-Volatile Impurities (Thermogravimetric Analysis - TGA) H->I J Calculate Combined Uncertainty (from all characterization steps) I->J K Create In-House Certificate of Analysis (Includes Purity, Uncertainty, Storage, Expiry) J->K L Establish Stability Study Protocol K->L

Caption: Workflow for Qualifying an In-House Reference Standard.

Experimental Design for Characterization and Comparison

To execute the qualification plan, a robust experimental design is essential. The following protocols provide a framework for the analysis of this compound.

Protocol 1: Purity Assessment and Organic Impurity Profiling by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for analyzing brominated phenols.[5][6]

Rationale: This method provides both quantitative (purity by peak area %) and qualitative (identification of impurities) information. The mass spectrometer allows for the confident identification of structurally related impurities based on their fragmentation patterns and isotopic signatures of bromine.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of each candidate material.

    • Dissolve in 10 mL of a suitable solvent (e.g., toluene or acetone) to create a 1 mg/mL stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic peak shape and sensitivity, derivatize the phenolic hydroxyl group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • To 100 µL of the working solution, add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Instrumental Parameters:

    • Injector: Splitless mode, 280°C.

    • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.

    • Oven Program: 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Quad: 150°C.

    • Scan Range: 50-550 amu.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • For any impurity peak greater than 0.1%, perform a library search and interpret the mass spectrum to tentatively identify the structure. The characteristic isotopic pattern of four bromine atoms (a cluster of five peaks) will be a key diagnostic feature.

Protocol 2: Orthogonal Purity Assessment by LC-MS/MS

Employing a different analytical technique (orthogonality) provides a higher degree of confidence in the purity assessment. LC-MS/MS is particularly useful for analyzing thermally labile or less volatile impurities that may not be amenable to GC.[7][8][9]

Rationale: Reversed-phase LC provides a different separation mechanism than GC. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantifying the parent compound and known impurities.

Step-by-Step Methodology:

  • Standard Preparation:

    • Use the same 1 mg/mL stock solution prepared for GC-MS.

    • Prepare a series of dilutions in the mobile phase (e.g., 10, 5, 1, 0.5, 0.1 µg/mL) for linearity assessment.

  • LC-MS/MS Instrumental Parameters:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Determine the precursor ion (M-H)- and suitable product ions for this compound.

  • Data Analysis:

    • Assess the purity based on the area percent of the main peak in a full scan or total ion chromatogram.

    • Use the linearity data to confirm the response of the instrument.

    • Analyze the data for any potential impurities not observed by GC-MS.

Protocol 3: Determination of Water and Non-Volatile Impurities

Rationale: These "as is" impurities contribute to the total mass but are not detected by chromatographic methods for organic purity. Their quantification is essential for the mass balance approach.[4]

  • Water Content:

    • Method: Karl Fischer Titration. This is the gold standard for accurate water determination.

    • Procedure: Follow the instrument manufacturer's instructions. Use a sample size that gives a reliable reading. Perform the measurement in triplicate.

  • Non-Volatile Impurities:

    • Method: Thermogravimetric Analysis (TGA).

    • Procedure: Heat a small, accurately weighed sample (5-10 mg) under an inert atmosphere (e.g., nitrogen) from ambient temperature to ~600°C. Any residue remaining at the end of the run can be considered non-volatile inorganic impurity.

The following diagram visualizes the experimental workflow for the characterization of a candidate reference material.

G cluster_0 Candidate Material (e.g., Supplier A, >98%) cluster_1 Analytical Workstreams cluster_2 Data Integration & Value Assignment Start Accurately Weighed Sample GCMS GC-MS Analysis (for Organic Purity & Impurity ID) Start->GCMS LCMS LC-MS/MS Analysis (Orthogonal Purity Check) Start->LCMS KF Karl Fischer Titration (for Water Content) Start->KF TGA Thermogravimetric Analysis (for Non-Volatile Impurities) Start->TGA Result Combine Results for Mass Balance Calculation GCMS->Result LCMS->Result KF->Result TGA->Result Cert Assign Purity Value and Uncertainty Result->Cert

Caption: Experimental Workflow for Material Characterization.

The Ultimate Solution: Custom Synthesis of a Certified Reference Material

For laboratories operating under stringent regulatory requirements (e.g., GLP/GMP), or when the highest level of metrological traceability is required, the custom synthesis of a CRM is the most robust option. Several specialized providers offer services to synthesize, purify, characterize, and certify a reference material according to ISO 17034 and ISO/IEC 17025 standards. This process, while more resource-intensive, provides an independently verified standard with a comprehensive certificate of analysis, eliminating the need for in-house qualification.

Conclusion

References

  • ISO. ISO Guide 35:2017 Reference materials — Guidance for characterization and assessment of homogeneity and stability. International Organization for Standardization. Available from: [Link]

  • Churya, S. Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. Published April 14, 2025. Available from: [Link]

  • Royal Society. Characterising new chemical compounds & measuring results. Royal Society Open Science. Available from: [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Published August 19, 2020. Available from: [Link]

  • De Bièvre, P., Lamberty, A., Linsinger, T., & Pauwels, J. Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017. ResearchGate. Published January 2017. Available from: [Link]

  • Joseph, A., Owuor, E. D., & Darko, G. Assessment of the chemical and enantiomeric purity of organic reference materials. ResearchGate. Published January 2021. Available from: [Link]

  • UNI. ISO Guide 35:2017 Reference materials — Guidance for characterization and assessment of homogeneity and stability. UNI Ente Italiano di Normazione. Published August 21, 2017. Available from: [Link]

  • iTeh Standards. ISO Guide 35:2017. iTeh Standards. Published 2017. Available from: [Link]

  • Wang, L., et al. Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. Published October 2015. Available from: [Link]

  • Wang, X., et al. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. Published March 2024. Available from: [Link]

  • Kim, Y., et al. Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. ResearchGate. Published November 2016. Available from: [Link]

  • Scribd. PD ISO Guide 35 2017 Reference Materials PDF. Scribd. Accessed January 26, 2026. Available from: [Link]

  • Hansen, E., et al. Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI. Published December 2023. Available from: [Link]

  • Kärkelä, A., et al. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Published July 18, 2024. Available from: [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Available from: [Link]

  • Thompson, E. Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Published 2024. Available from: [Link]

  • ResolveMass Laboratories Inc. Secondary Reference Standard Qualification. ResolveMass Laboratories Inc. Published January 2, 2026. Available from: [Link]

  • Cordeiro, R. Use of in-house validation data in measurement uncertainty evaluation. Eurachem. Published May 19, 2021. Available from: [Link]

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. Available from: [Link]

  • ENFSI. Guideline for calculating measurement uncertainty in quantitative forensic investigations. European Network of Forensic Science Institutes. Published April 15, 2024. Available from: [Link]

  • Staveley, L. A. K. The Characterization of Chemical Purity: Organic Compounds. ScienceDirect. Available from: [Link]

  • Jasco. Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. Jasco Global. Published April 20, 2023. Available from: [Link]

  • PubMed. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. Published July 1, 2024. Available from: [Link]

  • EAS. Guidelines for Estimation and Expression of Uncertainty in Measurement. East African Community. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Pharmaceutical Technology. Published April 2, 2009. Available from: [Link]

  • Royal Society of Chemistry. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. Published 2018. Available from: [Link]

  • Shimadzu. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Shimadzu. Published September 30, 2014. Available from: [Link]

  • PubMed Central. Estimation of the uncertainty of values assigned to calibration materials prepared in-house: An example for hydroxychloroquine calibrators in blood-hemolysate-based matrix. National Center for Biotechnology Information. Published 2021. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.